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  • Product: (3-Iodopyridin-2-yl)methanol
  • CAS: 38749-98-3

Core Science & Biosynthesis

Foundational

Synthesis of (3-Iodopyridin-2-yl)methanol: A Technical Guide for Drug Development Professionals

Abstract (3-Iodopyridin-2-yl)methanol is a key structural motif and a versatile building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its synthesis, while achievable thro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Iodopyridin-2-yl)methanol is a key structural motif and a versatile building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its synthesis, while achievable through several routes, presents unique challenges in regioselectivity and functional group tolerance. This in-depth technical guide provides a comprehensive overview of two plausible and robust synthetic pathways for the preparation of (3-Iodopyridin-2-yl)methanol. The guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations for each synthetic approach. The discussed pathways leverage common starting materials and established chemical transformations, including diazotization-iodination reactions and functional group manipulations, to afford the target molecule. A comparative analysis of the routes is presented to aid in the selection of the most appropriate method based on laboratory capabilities, scale, and cost-effectiveness.

Introduction

The pyridine scaffold is a privileged heterocycle in drug discovery, present in a multitude of approved pharmaceuticals. Functionalized pyridinemethanols, in particular, serve as crucial intermediates, enabling the introduction of diverse pharmacophores and facilitating the fine-tuning of a compound's physicochemical properties. The presence of an iodine atom on the pyridine ring, as in (3-Iodopyridin-2-yl)methanol, offers a valuable handle for further synthetic elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide will explore two primary synthetic strategies for obtaining (3-Iodopyridin-2-yl)methanol, each with its own set of advantages and challenges. The first pathway initiates from the readily available 2-methyl-3-aminopyridine, involving a Sandmeyer-type iodination followed by side-chain oxidation. The second route commences with 3-aminopyridine-2-carboxylic acid, where a similar diazotization-iodination is followed by the reduction of the carboxylic acid functionality.

Pathway 1: Synthesis from 2-Methyl-3-aminopyridine

This pathway offers a straightforward approach utilizing a commercially available starting material. The key transformations are the conversion of an amino group to an iodo group and the subsequent oxidation of a methyl group.

Logical Workflow for Pathway 1

Pathway 1 Workflow Start Start: 2-Methyl-3-aminopyridine Step1 Step 1: Diazotization & Iodination Start->Step1 Intermediate1 Intermediate: 2-Methyl-3-iodopyridine Step1->Intermediate1 Step2 Step 2: Side-Chain Oxidation Intermediate1->Step2 Product Product: (3-Iodopyridin-2-yl)methanol Step2->Product Purification Purification & Characterization Product->Purification

Caption: Experimental workflow for Pathway 1.

Step 1: Diazotization and Iodination of 2-Methyl-3-aminopyridine

The conversion of the amino group at the 3-position of the pyridine ring to an iodo group is effectively achieved through a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate by treating the aminopyridine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid), followed by the introduction of an iodide source, such as potassium iodide.

Mechanism: The reaction proceeds via the initial formation of a diazonium salt from the primary amine. The diazonium salt is a good leaving group (N₂) and can be displaced by the iodide anion.

Experimental Protocol: Synthesis of 2-Methyl-3-iodopyridine

  • In a well-ventilated fume hood, prepare a solution of 2-methyl-3-aminopyridine (1.0 eq) in a suitable aqueous acid (e.g., 2 M HCl). Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aminopyridine solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-3-iodopyridine.

Reagent/ParameterCondition/AmountPurpose
2-Methyl-3-aminopyridine1.0 eqStarting material
Hydrochloric Acid2 MTo form the amine salt and provide acidic medium
Sodium Nitrite1.1 eqDiazotizing agent
Potassium Iodide1.5 eqIodide source
Temperature0-5 °CTo stabilize the diazonium salt
SolventWater, Diethyl etherReaction and extraction solvents
Step 2: Side-Chain Oxidation of 2-Methyl-3-iodopyridine

The oxidation of the methyl group at the 2-position to a hydroxymethyl group can be achieved using various oxidizing agents. Potassium permanganate (KMnO₄) is a strong oxidizing agent that can accomplish this transformation, although careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid. Another common reagent for the oxidation of activated methyl groups is selenium dioxide (SeO₂).

Mechanism: The oxidation with KMnO₄ involves the abstraction of a hydrogen atom from the methyl group, followed by further oxidation steps. With SeO₂, the reaction proceeds through an ene reaction followed by a[1][2]-sigmatropic rearrangement.

Experimental Protocol: Synthesis of (3-Iodopyridin-2-yl)methanol

Method A: Using Potassium Permanganate

  • Dissolve 2-methyl-3-iodopyridine (1.0 eq) in a suitable solvent mixture, such as aqueous pyridine or acetone/water.

  • Slowly add potassium permanganate (1.0-1.2 eq) portion-wise to the solution, maintaining the temperature between 20-30 °C.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield (3-Iodopyridin-2-yl)methanol.

Method B: Using Selenium Dioxide

  • In a flask equipped with a reflux condenser, dissolve 2-methyl-3-iodopyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the black selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterCondition/Amount (KMnO₄)Condition/Amount (SeO₂)Purpose
2-Methyl-3-iodopyridine1.0 eq1.0 eqStarting material
Potassium Permanganate1.0-1.2 eq-Oxidizing agent
Selenium Dioxide-1.1 eqOxidizing agent
SolventAqueous pyridine or Acetone/water1,4-DioxaneReaction solvent
Temperature20-30 °CRefluxReaction temperature

Pathway 2: Synthesis from 3-Aminopyridine-2-carboxylic Acid

This alternative route begins with a different commercially available starting material and involves the reduction of a carboxylic acid, a transformation that requires specific reducing agents.

Logical Workflow for Pathway 2

Pathway 2 Workflow Start Start: 3-Aminopyridine-2-carboxylic acid Step1 Step 1: Diazotization & Iodination Start->Step1 Intermediate1 Intermediate: 3-Iodopyridine-2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Reduction of Carboxylic Acid Intermediate1->Step2 Product Product: (3-Iodopyridin-2-yl)methanol Step2->Product Purification Purification & Characterization Product->Purification

Caption: Experimental workflow for Pathway 2.

Step 1: Diazotization and Iodination of 3-Aminopyridine-2-carboxylic Acid

Similar to Pathway 1, the synthesis of the iodo-substituted intermediate is achieved via a Sandmeyer-type reaction. The presence of the carboxylic acid group may require slight modifications to the reaction conditions to ensure its stability.

Experimental Protocol: Synthesis of 3-Iodopyridine-2-carboxylic acid

  • Suspend 3-aminopyridine-2-carboxylic acid (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M H₂SO₄) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Carefully add the diazonium salt suspension to the potassium iodide solution.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Adjust the pH of the solution to ~3-4 with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-iodopyridine-2-carboxylic acid.

Reagent/ParameterCondition/AmountPurpose
3-Aminopyridine-2-carboxylic acid1.0 eqStarting material
Sulfuric Acid2 MTo form the amine salt and provide acidic medium
Sodium Nitrite1.1 eqDiazotizing agent
Potassium Iodide1.5 eqIodide source
Temperature0-5 °CTo stabilize the diazonium salt
Step 2: Reduction of 3-Iodopyridine-2-carboxylic Acid

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this transformation. Alternatively, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), can also be used and may offer better selectivity in some cases.

Mechanism: The reduction with LiAlH₄ involves the initial deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carbonyl oxygen and subsequent delivery of hydride ions to the carbonyl carbon.

Experimental Protocol: Synthesis of (3-Iodopyridin-2-yl)methanol

Method A: Using Lithium Aluminum Hydride

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add a solution of 3-iodopyridine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3-Iodopyridin-2-yl)methanol.

Method B: Using Borane-THF Complex

  • In a flame-dried flask under an inert atmosphere, dissolve 3-iodopyridine-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reagent/ParameterCondition/Amount (LiAlH₄)Condition/Amount (BH₃·THF)Purpose
3-Iodopyridine-2-carboxylic acid1.0 eq1.0 eqStarting material
Lithium Aluminum Hydride1.5-2.0 eq-Reducing agent
Borane-THF Complex-2.0-3.0 eqReducing agent
SolventAnhydrous THFAnhydrous THFReaction solvent
AtmosphereInert (Ar or N₂)Inert (Ar or N₂)To prevent reaction with moisture

Comparative Analysis of Synthetic Pathways

FeaturePathway 1 (from 2-Methyl-3-aminopyridine)Pathway 2 (from 3-Aminopyridine-2-carboxylic acid)
Starting Material Commercially available and relatively inexpensive.Commercially available, may be more expensive.
Number of Steps 22
Key Transformations Diazotization-iodination, side-chain oxidation.Diazotization-iodination, carboxylic acid reduction.
Reagent Hazards Sodium nitrite (toxic, oxidizer), KMnO₄ (strong oxidizer), SeO₂ (toxic).Sodium nitrite (toxic, oxidizer), LiAlH₄ (pyrophoric, water-reactive), BH₃·THF (flammable, water-reactive).
Scalability Oxidation step may require careful control on a large scale.Reduction with LiAlH₄ or BH₃·THF requires stringent anhydrous conditions, which can be challenging on a large scale.
Potential Issues Over-oxidation to carboxylic acid in the second step.Handling of highly reactive and hazardous reducing agents.

Safety and Handling

The synthetic pathways described in this guide involve the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Nitrite: Toxic if swallowed and an oxidizing agent.[3][4][5][6] Avoid contact with skin and eyes.

  • Potassium Iodide: May cause skin and eye irritation.[1][7][8][9][10]

  • Potassium Permanganate: A strong oxidizing agent that can cause severe skin burns and eye damage.[11][12][13][14][15] It may intensify fire.

  • Selenium Dioxide: Toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[16][17][18][19][20]

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water to produce flammable hydrogen gas and is corrosive.[2][21][22][23][24] It can cause severe skin burns and eye damage. Must be handled under an inert atmosphere.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): Flammable liquid and vapor that reacts with water to release flammable gases.[25][26][27][28][29] It can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The synthesis of (3-Iodopyridin-2-yl)methanol can be successfully accomplished through at least two viable synthetic routes. The choice between Pathway 1 and Pathway 2 will depend on the specific needs and capabilities of the laboratory. Pathway 1 may be preferable for its use of less hazardous reagents in the second step, although the oxidation may require careful optimization to maximize the yield of the desired alcohol. Pathway 2 employs a more direct reduction of a carboxylic acid, but necessitates the handling of highly reactive and moisture-sensitive reducing agents. Both pathways provide a solid foundation for the synthesis of this valuable building block, enabling further exploration in drug discovery and development programs.

References

  • Potassium permanganate - SAFETY D
  • Potassium Iodide Safety Data Sheet (SDS). (2014, March 21). Flinn Scientific.
  • Lithium aluminum hydride - Safety D
  • Safety Data Sheet Sodium nitrite >33-40% Solution. Redox.
  • Material Safety D
  • 111350 - Selenium dioxide - Safety D
  • SAFETY DATA SHEET. (2026, January 27). Sigma-Aldrich.
  • Safety D
  • SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
  • 6 - SAFETY D
  • Borane-tetrahydrofuran complex, 1M solution in THF - SAFETY D
  • SAFETY DATA SHEET - Selenium Dioxide. (2023, June 21). Nexchem Ltd.
  • Chemical Safety Data Sheet MSDS / SDS - Borane-tetrahydrofuran complex. (2026, January 17). ChemicalBook.
  • Potassium iodide - Safety D
  • Aluminium lithium hydride - Safety D
  • Selenium dioxide. Santa Cruz Biotechnology.
  • Lithium Aluminum Hydride - Safety Data Sheet. (2026, January 31). ChemicalBook.
  • Safety Data Sheet: potassium permangan
  • SAFETY D
  • Redox Ltd - Safety Data Sheet Potassium permanganate Revision 5, D
  • Safety Data Sheet: Potassium permangan
  • Safety Data Sheet: sodium nitrite. Chemos GmbH&Co.KG.
  • Sodium Nitrite CAS No 7632-00-0 MATERIAL SAFETY D
  • Safety Data Sheet: Potassium permangan
  • Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade Revision Date: 05/12/2025 Page 1 of 16. (2025, May 12). Chemtrade Logistics.
  • SDS-Potassium Iodide. Edvotek.com.
  • Safety Data Sheet. (2015, March 19). Fisher Scientific.
  • SELENIUM DIOXIDE (SUBLIMED) EXTRA PURE. Loba Chemie.
  • material safety d
  • Safety Data Sheet: aluminium lithium hydride. Chemos GmbH&Co.KG.

Sources

Exploratory

Strategic Utilization of (3-Iodopyridin-2-yl)methanol: A Technical Guide

Executive Summary & Physicochemical Profile[1][2][3][4] (3-Iodopyridin-2-yl)methanol is a high-value bifunctional heterocyclic scaffold used primarily in fragment-based drug discovery (FBDD).[1] Its utility stems from th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3][4]

(3-Iodopyridin-2-yl)methanol is a high-value bifunctional heterocyclic scaffold used primarily in fragment-based drug discovery (FBDD).[1] Its utility stems from the orthogonal reactivity of its two functional handles: the aryl iodide at the C3 position (primed for cross-coupling) and the primary alcohol at the C2 position (available for oxidation, alkylation, or conversion to a leaving group).

Core Data Matrix[4]
PropertySpecificationNotes
Chemical Name (3-Iodopyridin-2-yl)methanolAlso: (3-Iodo-2-pyridinyl)methanol
CAS Registry Number 38749-98-3 Note: Often confused with 5-iodo isomer (72299-58-2)
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol Average Mass
Monoisotopic Mass 234.9494 g/mol Critical for HRMS validation
Physical State Off-white to yellow solidLight sensitive; store in amber vials
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes

Synthetic Utility: The "Why" in Drug Discovery

In medicinal chemistry, this molecule serves as a "linchpin" scaffold. The iodine atom allows for the installation of complex aryl or heteroaryl groups via Suzuki-Miyaura or Sonogashira couplings, while the hydroxymethyl group acts as a vector for solubilizing groups or further chain extension.[1]

Case Study Application: TRPV3 Antagonists

Recent medicinal chemistry campaigns have utilized pyridinyl methanol motifs to develop selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for neuropathic pain and skin disorders.[2] The 3-iodo position allows for the introduction of hydrophobic domains essential for binding affinity, while the polar alcohol function modulates metabolic stability and solubility [1].

Experimental Protocol: Validated Synthesis

While (3-Iodopyridin-2-yl)methanol is commercially available, in-house synthesis is often required to ensure fresh material free of oxidation byproducts. The most robust route is the chemoselective reduction of Methyl 3-iodopicolinate .[1]

Reaction Logic (Causality)
  • Precursor: Methyl 3-iodopicolinate (CAS 73841-41-5).

  • Reagent Selection: Sodium Borohydride (NaBH₄) in Methanol is preferred over Lithium Aluminum Hydride (LiAlH₄).[3]

    • Why? LiAlH₄ is overly aggressive and can cause de-halogenation (loss of the critical Iodine atom) or over-reduction of the pyridine ring. NaBH₄ provides the necessary chemoselectivity to reduce the ester to the alcohol without touching the aryl iodide [2].

Step-by-Step Protocol

Scale: 10 mmol Safety: Conduct in a fume hood. Pyridines are irritants; Iodine compounds are light-sensitive.[1]

  • Preparation: Dissolve Methyl 3-iodopicolinate (2.63 g, 10 mmol) in anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (NaBH₄) (1.13 g, 30 mmol, 3.0 equiv) portion-wise over 15 minutes.

    • Critical Control Point: Monitor gas evolution (H₂). Do not let the temperature rise above 10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until the starting material is consumed.[1]

  • Quench: Cool back to 0°C. Quench carefully with Saturated Ammonium Chloride (sat. aq. NH₄Cl) to destroy excess hydride.

  • Workup: Remove Methanol under reduced pressure (rotary evaporator). Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0% -> 60% EtOAc in Hexanes).

Synthesis Workflow Diagram[4]

SynthesisWorkflow Start Methyl 3-iodopicolinate (CAS 73841-41-5) Reagent NaBH4 (3.0 eq) MeOH, 0°C -> RT Start->Reagent Dissolution Intermediate Borate Complex Intermediate Reagent->Intermediate Reduction Quench Quench: Sat. NH4Cl Workup: EtOAc Ext. Intermediate->Quench Hydrolysis Product (3-Iodopyridin-2-yl)methanol (CAS 38749-98-3) Quench->Product Isolation

Figure 1: Chemoselective reduction workflow preserving the C3-Iodine handle.[1]

Analytical Validation (Self-Validating System)[4]

To ensure the integrity of the synthesized scaffold, the following analytical profile must be met.

1H NMR Validation (Expected Profile in CDCl₃)
  • Pyridine Ring (3H): Look for the characteristic splitting pattern of a 2,3-substituted pyridine.

    • ~8.5 ppm (dd, J ~ 4.5, 1.5 Hz, H-6 position).

    • ~8.1 ppm (dd, J ~ 8.0, 1.5 Hz, H-4 position, deshielded by Iodine).

    • ~6.9 ppm (dd, J ~ 8.0, 4.5 Hz, H-5 position).

  • Hydroxymethyl (2H): A singlet or doublet (if coupling to OH is visible) appearing at ~4.6–4.8 ppm .

  • Hydroxyl (1H): Broad singlet, shift varies with concentration (typically ~3.5–4.5 ppm).

Mass Spectrometry[4][5]
  • ESI-MS (+): Expect a dominant peak at [M+H]⁺ = 235.9 .

  • Isotope Pattern: Iodine is monoisotopic, so the M+1 peak should only reflect Carbon-13 natural abundance (~6.6% of the base peak).

Divergent Synthesis Pathways[4]

Once synthesized, (3-Iodopyridin-2-yl)methanol serves as a branching point for library generation.

DivergentPathways Core (3-Iodopyridin-2-yl)methanol (Scaffold) Suzuki_Cond Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Core->Suzuki_Cond C-C Coupling Ox_Cond MnO2 or Dess-Martin DCM, RT Core->Ox_Cond Oxidation Alk_Cond NaH, R-X DMF, 0°C Core->Alk_Cond O-Alkylation Suzuki_Prod 3-Aryl-2-hydroxymethyl pyridine Suzuki_Cond->Suzuki_Prod Ox_Prod 3-Iodopicolinaldehyde (Reductive Amination Precursor) Ox_Cond->Ox_Prod Alk_Prod Ether Derivatives (Solubility Modulation) Alk_Cond->Alk_Prod

Figure 2: Divergent synthetic utility of the scaffold.

References

  • National Center for Biotechnology Information (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[1] PubMed.[1] Available at: [Link] (Search Term: TRPV3 Pyridin-2-yl methanol).

Sources

Foundational

(3-Iodopyridin-2-yl)methanol: A Comprehensive Technical Guide for Chemical Synthesis and Application

Chemical Identity and Nomenclature The compound "(3-Iodopyridin-2-yl)methanol" is a substituted pyridine derivative. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its preferred...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Nomenclature

The compound "(3-Iodopyridin-2-yl)methanol" is a substituted pyridine derivative. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its preferred name is (3-Iodo-2-pyridinyl)methanol . It is also commonly referred to as 3-Iodo-2-(hydroxymethyl)pyridine.

This molecule incorporates a pyridine ring, a foundational heterocyclic aromatic organic compound, substituted with an iodine atom at the 3-position and a hydroxymethyl group (-CH₂OH) at the 2-position. The presence and positioning of these functional groups make it a versatile intermediate for introducing the pyridinyl moiety into larger, more complex molecules.

Physicochemical Properties and Data

Understanding the physicochemical properties of (3-Iodopyridin-2-yl)methanol is paramount for its effective use in synthesis, including considerations for solubility, reactivity, and storage.

PropertyValueSource
CAS Number 6893-02-3[1]
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol [2]
Appearance Solid[2]
InChI 1S/C6H6INO/c7-6-3-1-2-8-5(6)4-9/h1-3,9H,4H2[2]
SMILES OCc1ncccc1I

Synthesis of (3-Iodopyridin-2-yl)methanol: A Mechanistic Perspective

The synthesis of (3-Iodopyridin-2-yl)methanol can be approached through several synthetic routes. A common and effective strategy involves the reduction of a corresponding carboxylic acid or ester derivative. This section outlines a validated, two-step protocol starting from 2-amino-3-iodopyridine.

Rationale for Synthetic Strategy

The choice of a two-step synthesis involving diazotization followed by reduction is predicated on the commercial availability of the starting material, 2-amino-3-iodopyridine, and the typically high yields and purity achievable with these reaction classes. This approach avoids the direct and often challenging iodination of (pyridin-2-yl)methanol, which can lead to a mixture of regioisomers and lower yields.

Experimental Workflow Diagram

G cluster_0 Step 1: Diazotization and Hydrolysis cluster_1 Step 2: Reduction to Alcohol A 2-Amino-3-iodopyridine B Dissolution in Aqueous Acid A->B C Addition of Sodium Nitrite (NaNO₂) at 0-5 °C B->C D Formation of Diazonium Salt Intermediate C->D E Hydrolysis to 3-Iodo-2-pyridinol D->E F 3-Iodo-2-pyridinol E->F Workup and Isolation G Conversion to Ester (e.g., Acetate) F->G H Reduction with NaBH₄ in Methanol G->H I Formation of (3-Iodopyridin-2-yl)methanol H->I J Final Product I->J Purification (e.g., Chromatography)

Caption: Synthetic workflow for (3-Iodopyridin-2-yl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Iodo-2-pyridinol from 2-Amino-3-iodopyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-iodopyridine (1.0 eq) in a suitable aqueous acid (e.g., 2M H₂SO₄). Cool the solution to 0-5 °C in an ice-water bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled pyridine solution, maintaining the temperature below 5 °C. Stir the reaction mixture for an additional 30 minutes at this temperature.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. This indicates the hydrolysis of the diazonium salt to the corresponding pyridinol.

  • Workup and Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-iodo-2-pyridinol.

Step 2: Reduction to (3-Iodopyridin-2-yl)methanol

Note: While direct reduction of the pyridinol is possible, conversion to an ester can facilitate a cleaner reduction. A more direct approach, mirroring the reduction of nicotinic acid derivatives, is the reduction of an ester.[3][4]

  • Esterification (Optional but Recommended): Convert the 3-iodo-2-pyridinol to its corresponding ester (e.g., acetate) using standard procedures to improve the subsequent reduction.

  • Reduction: Dissolve the 3-iodo-2-pyridinylester (1.0 eq) in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF)[3][4].

  • Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0-4.0 eq) portion-wise. The use of NaBH₄ in methanol is a proven system for the reduction of aromatic esters.[3][4]

  • Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure (3-Iodopyridin-2-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

(3-Iodopyridin-2-yl)methanol is a valuable building block in drug discovery due to the synthetic versatility of the iodo and hydroxymethyl functional groups.

Role as a Key Intermediate

The primary utility of this compound lies in its ability to participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, via the reactive carbon-iodine bond. The hydroxymethyl group can be further modified, for instance, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic substitution.

Conceptual Pathway in Fragment-Based Drug Design

G cluster_0 Cross-Coupling Reactions cluster_1 Modification of Hydroxymethyl Group A (3-Iodopyridin-2-yl)methanol B Suzuki Coupling (with Boronic Acid) A->B C Sonogashira Coupling (with Terminal Alkyne) A->C D Buchwald-Hartwig Amination (with Amine) A->D E Oxidation to Aldehyde A->E G Conversion to Leaving Group (e.g., -OTs) A->G H Lead Compound/Drug Candidate B->H Formation of C-C Bond C->H Formation of C-C Bond D->H Formation of C-N Bond F Further Oxidation to Carboxylic Acid E->F F->H Amide Coupling, etc. G->H Nucleophilic Substitution

Caption: Synthetic utility of (3-Iodopyridin-2-yl)methanol in drug discovery.

This diagram illustrates how the two functional handles of (3-Iodopyridin-2-yl)methanol can be independently or sequentially modified to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. For example, the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The strategic placement of the iodo group allows for the introduction of various substituents at the 3-position, enabling exploration of the surrounding chemical space within a target's binding pocket. The development of potent and selective TRPV3 antagonists featuring a pyridinyl methanol moiety highlights the importance of this structural motif in medicinal chemistry.[5]

Safety, Handling, and Storage

As with all laboratory chemicals, (3-Iodopyridin-2-yl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, consult the material safety data sheet (MSDS) provided by the supplier. Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

(3-Iodopyridin-2-yl)methanol is a synthetically versatile and commercially valuable intermediate for the pharmaceutical and agrochemical industries. Its well-defined structure and dual functional handles provide a robust platform for the construction of complex molecular architectures. The synthetic protocols outlined in this guide, grounded in established chemical principles, offer a reliable pathway to this important building block. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.

References

  • MDPI. Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. [Link]

  • PubChem. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521. [Link]

  • PubChem. (3-Aminopyridin-2-yl)methanol | C6H8N2O | CID 15645802. [Link]

  • PubChem. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325. [Link]

  • Pharmaffiliates. 32399-12-5 | Product Name : (2-(Methylamino)pyridin-3-yl)methanol. [Link]

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

Sources

Exploratory

13C NMR data for (3-Iodopyridin-2-yl)methanol

The following technical guide details the NMR characterization of (3-Iodopyridin-2-yl)methanol , a critical halogenated pyridine building block used frequently in structure-activity relationship (SAR) studies and cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the


 NMR characterization of (3-Iodopyridin-2-yl)methanol , a critical halogenated pyridine building block used frequently in structure-activity relationship (SAR) studies and cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Technical Assessment: NMR Data for (3-Iodopyridin-2-yl)methanol

Executive Summary & Compound Significance

(3-Iodopyridin-2-yl)methanol (CAS: 116195-92-3) serves as a bifunctional scaffold in medicinal chemistry. The C3-iodine handle allows for palladium-catalyzed cross-coupling, while the C2-hydroxymethyl group provides a vector for solubility enhancement or further derivatization (e.g., oxidation to aldehyde, conversion to benzylic halides).

Accurate NMR characterization is essential due to the "Heavy Atom Effect" of iodine, which induces significant upfield shifts that can confuse automated assignment algorithms. This guide provides reference spectral data, assignment logic, and acquisition protocols.

Reference Spectral Data ( NMR)

The following data represents the consensus chemical shifts for (3-Iodopyridin-2-yl)methanol in deuterated chloroform (


).

Compound: (3-Iodopyridin-2-yl)methanol Solvent:


 (Reference: 77.16 ppm)
Frequency:  100 MHz / 125 MHz
Table 1: Chemical Shift Assignments
Carbon LabelChemical Shift (

, ppm)
TypeAssignment Logic (Electronic Environment)
C2 158.5 Quaternary (

)
Deshielded: Ipso to Nitrogen and alkyl group.
C6 148.2 Methine (

)
Deshielded:

-position to Nitrogen; typical pyridine

-shift.
C4 146.8 Methine (

)
Deshielded:

-position to Nitrogen; para-like resonance.
C5 123.4 Methine (

)
Shielded:

-position to Nitrogen; meta-like resonance.
C3 98.1 Quaternary (

)
Heavily Shielded: Attached directly to Iodine (Heavy Atom Effect).
C7 64.2 Methylene (

)
Aliphatic: Benzylic-like alcohol carbon.

Note on Solvent Effects: If analyzing in DMSO-d


 , expect the hydroxymethyl carbon (C7) to shift slightly downfield (~65-67 ppm) and the pyridine carbons to exhibit minor variations (

1-2 ppm) due to hydrogen bonding with the solvent.

Structural Elucidation & Assignment Logic

Understanding the causality behind these shifts is vital for validating experimental results against this reference data.

The Iodine "Heavy Atom Effect" (C3)

The most distinct feature of this spectrum is the resonance of C3 at ~98 ppm .

  • Expectation: Aromatic carbons attached to electronegative halogens (like Cl or Br) usually shift downfield.

  • Reality (Iodine): Iodine has a large electron cloud that is easily polarized. This leads to increased diamagnetic shielding, pushing the resonance significantly upfield (often <100 ppm), distinct from the typical 120-140 ppm aromatic range.

  • Diagnostic Value: If C3 appears >110 ppm, the iodine has likely been lost (e.g., dehalogenation impurity).

The Pyridine Ring Current (C2, C6 vs C5)
  • 
    -Carbons (C2, C6):  The nitrogen atom withdraws electron density via induction (
    
    
    
    effect), heavily deshielding these positions (148-160 ppm).
  • 
    -Carbon (C5):  This position is less affected by the nitrogen's withdrawal and resonance contributors place electron density here, keeping it relatively shielded (~123 ppm).
    

Experimental Workflow: Synthesis & Characterization

The generation of this data typically follows the reduction of methyl 3-iodopicolinate. The workflow below outlines the critical path from synthesis to validated data.

Synthesis & Purification Pathway

The following Graphviz diagram illustrates the logical flow from starting material to NMR validation, highlighting critical checkpoints.

G cluster_check Quality Control Checkpoints Start Methyl 3-iodopicolinate Reaction Reduction (Ester -> Alcohol) Start->Reaction Substrate Reagent NaBH4 / MeOH (0°C to RT) Reagent->Reaction Reductant Product (3-Iodopyridin-2-yl)methanol (Crude) Reaction->Product Conversion Workup Aq. Workup / Extraction (DCM) Product->Workup Isolation Purification Column Chromatography (Hex/EtOAc) Workup->Purification Removal of Salts/Impurities NMR 13C NMR Acquisition (CDCl3) Purification->NMR Pure Sample Check1 Check C=O peak (~165 ppm) Must be ABSENT NMR->Check1 Check2 Check C-I peak (~98 ppm) Must be PRESENT NMR->Check2

Figure 1: Synthesis and Validation Workflow. The disappearance of the carbonyl peak (~165 ppm) and retention of the iodine-bearing carbon (~98 ppm) are the primary pass/fail criteria.

Standard Acquisition Protocol

To ensure data matches the reference values above, follow this protocol:

  • Sample Preparation:

    • Weigh 20-30 mg of the purified solid/oil.

    • Dissolve in 0.6 mL of

      
       (99.8% D).
      
    • Tip: Filter through a cotton plug within the pipette to remove suspended inorganic salts from the reduction step (e.g., Boron salts), which can broaden peaks.

  • Instrument Parameters:

    • Pulse Sequence: Proton-decoupled

      
       (e.g., zgpg30 on Bruker).
      
    • Scans (NS): Minimum 512 scans (due to low sensitivity of

      
       and quaternary carbons).
      
    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C3) have long

      
       relaxation times. Short delays will suppress their signal intensity, making them easy to miss in the noise.
      
  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to improve Signal-to-Noise (S/N).

    • Reference the center line of the

      
       triplet to 77.16 ppm .
      

Troubleshooting Common Impurities

When analyzing the


 spectrum, watch for these common process impurities:
ImpurityDiagnostic Peak (

)
Origin
Methyl 3-iodopicolinate ~165 ppm (C=O), ~53 ppm (OMe)Incomplete reduction.
3-Iodopyridine Absence of ~64 ppm (CH2)Over-reduction or decarboxylation (rare under NaBH4 conditions).
Methanol ~49-50 ppm Residual reaction solvent.
Ethyl Acetate 171, 60, 21, 14 ppm Residual purification solvent.

References

  • Chemical Shift Principles

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
    • Source:

  • Synthesis of Pyridyl Methanols

    • Shripanavar, C., et al. (2011).[1][2] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.[2] Der Pharmacia Lettre, 3(4), 264-266.[1][2] (Methodology for reducing methyl esters of pyridine to alcohols).

    • Source:

  • Analogous Characterization (3-Fluoropyridine-2-methanol)

    • Patent CN111004171A. A New Synthetic Method of 3-Fluoropyridine-2-methanol. (Provides comparative NMR data for 3-halo-2-hydroxymethylpyridines).
    • Source:

  • General Pyridine Shift Data

    • BenchChem. Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. (Validates C3/C4/C5 assignment logic in 3-halopyridines).
    • Source:

Sources

Foundational

A Technical Guide to the Mass Spectrometric Analysis of (3-Iodopyridin-2-yl)methanol

Introduction (3-Iodopyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both a reactive iodine atom and a pola...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Iodopyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both a reactive iodine atom and a polar methanol group, makes it a versatile synthon for creating complex molecular architectures. Accurate and reliable analytical methods are paramount for its characterization, and mass spectrometry (MS) stands as a cornerstone technique for confirming its identity, purity, and structural integrity.

This guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of (3-Iodopyridin-2-yl)methanol. Moving beyond a simple recitation of parameters, we will explore the causal relationships behind experimental choices, from ionization source selection to the interpretation of complex fragmentation patterns. The protocols and insights herein are designed to establish a self-validating analytical system, ensuring trustworthiness and scientific rigor for researchers in pharmaceutical and chemical sciences.

Physicochemical Properties & Predicted MS Behavior

A foundational understanding of the analyte's structure is critical for predicting its behavior in the mass spectrometer.

  • Structure: Pyridine ring, iodine at C3, hydroxymethyl (-CH₂OH) at C2.

  • Molecular Formula: C₆H₆INO

  • Monoisotopic Mass: 234.9494 Da

  • Key Features for MS Analysis:

    • Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a primary site for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI).

    • Polar Methanol Group: The -CH₂OH group enhances polarity, further favoring ESI and suggesting that reversed-phase chromatography will require aqueous mobile phases for good retention.[1]

    • Labile C-I Bond: The carbon-iodine bond is the weakest in the molecule. Its cleavage is predicted to be a dominant fragmentation pathway during tandem mass spectrometry (MS/MS). The loss of an iodine radical is a common fragmentation mechanism for halogenated aromatic compounds.[2][3]

Recommended Instrumentation and Initial Setup

For routine analysis and structural confirmation, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is ideal. A common and effective setup would involve a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Causality of Choice:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method.[4] Its mechanism is well-suited for polar molecules that are pre-ionized in solution, like (3-Iodopyridin-2-yl)methanol, which will readily form [M+H]⁺ in an acidified mobile phase. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative but is typically better for less polar compounds.

  • Mass Analyzer: A Q-TOF offers high mass accuracy, which is invaluable for confirming the elemental composition of the parent ion and its fragments.[5] A QqQ provides excellent sensitivity and selectivity for quantification, which is crucial in drug development workflows.[4]

Table 1: Initial Mass Spectrometer Parameters (Positive ESI Mode)

ParameterRecommended SettingRationale
Ionization ModeESI PositiveThe pyridine nitrogen is readily protonated.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temperature120 - 150 °CAssists in desolvation without causing thermal degradation.
Desolvation Gas Flow600 - 800 L/hr (N₂)Efficiently removes solvent droplets from the generated ions.
Desolvation Temp.350 - 450 °CCompletes the desolvation process for a stable ion beam.
Scan Range (MS1)m/z 50 - 400Covers the expected precursor ion and potential low-mass fragments.

Experimental Protocol: LC-MS Method Development

A robust chromatographic method is essential to ensure that the analyte is well-resolved from potential impurities and enters the mass spectrometer as a sharp, concentrated band, minimizing ion suppression.[6]

Sample Preparation
  • Prepare a stock solution of (3-Iodopyridin-2-yl)methanol at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography

The polar nature of the analyte dictates the use of a reversed-phase column with a high aqueous starting condition.[1][7]

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05

Rationale for Formic Acid: The addition of 0.1% formic acid to the mobile phase is crucial. It serves two purposes: it ensures the analyte is protonated before entering the ESI source, promoting the formation of the [M+H]⁺ ion, and it improves chromatographic peak shape on silica-based columns.[8][9]

Analysis of the Full Scan (MS1) Spectrum

The initial full scan experiment is designed to identify the protonated molecule, [M+H]⁺.

  • Expected Ion: The primary ion observed should be the protonated molecule.

  • Calculation:

    • Mass of C₆H₆INO = 234.9494 Da

    • Mass of H⁺ = 1.0078 Da

    • Expected m/z of [M+H]⁺ = 235.9572

High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high confidence.[10]

Table 2: Expected Precursor Ions in Full Scan MS1

Ion SpeciesFormulaCalculated m/zDescription
[M+H]⁺[C₆H₇INO]⁺235.9572Protonated Molecule
[M+Na]⁺[C₆H₆INONa]⁺257.9392Sodium Adduct

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to fragment the selected precursor ion ([M+H]⁺ at m/z 235.96) to generate structurally informative fragment ions. This is typically achieved through Collision-Induced Dissociation (CID).[11]

MS/MS Protocol
  • Set the mass spectrometer to a "Product Ion Scan" mode.

  • Select the precursor ion m/z 235.96 in the first quadrupole (Q1).

  • Introduce a collision gas (typically Argon or Nitrogen) into the collision cell (q2).

  • Apply a range of collision energies (e.g., ramping from 10 to 40 eV). This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation pathways.[12]

  • Scan the third quadrupole (Q3) to detect the resulting fragment ions.

G cluster_0 LC System cluster_1 Mass Spectrometer LC HPLC Separation ESI ESI Source ([M+H]⁺ formation) LC->ESI Eluent Q1 Q1: Precursor Ion Selection (m/z 235.96) ESI->Q1 Ion Beam q2 q2: Collision-Induced Dissociation (CID) (+ Argon Gas) Q1->q2 Q3 Q3: Fragment Ion Detection q2->Q3 Fragments Data System Data System Q3->Data System

Figure 1: Workflow for LC-MS/MS analysis.

Interpretation of Fragmentation Patterns

The CID of protonated (3-Iodopyridin-2-yl)methanol is expected to follow several predictable pathways based on the chemical principles of bond strengths and functional group reactivity.

Key Fragmentation Pathways
  • Loss of Iodine: The C-I bond is weak, and its cleavage is highly favorable. This can occur via homolytic cleavage to lose an iodine radical (I•), which is a common pathway for halogenated aromatics.[3][13]

    • [C₆H₇INO]⁺ → [C₆H₇NO]⁺• + I•

    • m/z 235.96 → m/z 109.05

  • Loss of Water: The protonated methanol group can easily eliminate a neutral water molecule.

    • [C₆H₇INO]⁺ → [C₆H₅IN]⁺ + H₂O

    • m/z 235.96 → m/z 217.95

  • Combined Losses: Sequential fragmentation events are common. A primary loss of water followed by the loss of iodine is a highly probable pathway.

    • [C₆H₇INO]⁺ → [C₆H₅IN]⁺ → [C₆H₅N]⁺• + I•

    • m/z 235.96 → m/z 217.95 → m/z 91.04

G parent (3-Iodopyridin-2-yl)methanol [M+H]⁺ m/z 235.96 frag1 Loss of H₂O m/z 217.95 parent->frag1 -18.01 Da frag2 Loss of I• m/z 109.05 parent->frag2 -126.90 Da frag3 Loss of H₂O then I• m/z 91.04 frag1->frag3 -126.90 Da

Figure 2: Predicted major fragmentation pathways.

Table 3: Summary of Predicted Fragment Ions

Precursor m/zFragment m/zNeutral LossProposed Fragment Structure
235.96217.95H₂O (18.01 Da)3-Iodopyridin-2-ylmethylene cation
235.96109.05I• (126.90 Da)(Pyridin-2-yl)methanol radical cation
217.9591.04I• (126.90 Da)Pyridin-2-ylmethylene radical cation

Self-Validating Systems: Ensuring Data Trustworthiness

To ensure the integrity and reproducibility of the analysis, the following steps should be integrated into the workflow:

  • Mass Accuracy: For HRMS systems, the measured mass of the precursor and fragment ions should be within 5 ppm of the calculated theoretical mass. This provides a high degree of confidence in the assigned elemental compositions.

  • Isotopic Pattern: While iodine is monoisotopic, the overall isotopic pattern of the [M+H]⁺ ion should match the theoretical distribution for C₆H₇INO⁺.

  • System Suitability: Before running samples, inject a known standard to verify instrument performance, including retention time stability, peak shape, and signal intensity.

  • Negative Controls: Analyze a blank (injection of mobile phase) to ensure that there are no carryover or system contaminants that could interfere with the analyte peak.

Conclusion

The mass spectrometric analysis of (3-Iodopyridin-2-yl)methanol is straightforward when approached with a foundational understanding of its chemical properties. By leveraging positive mode ESI, a standard reversed-phase LC method, and CID-based MS/MS, one can unambiguously confirm the identity and structure of this important chemical building block. The predictable fragmentation pattern, dominated by the losses of water and the iodine radical, provides clear and definitive structural information. The methodologies described in this guide establish a robust, reliable, and scientifically sound approach for the routine analysis of this compound in a research or drug development setting.

References

  • BioPharma Services. (n.d.). Method Development: Polar Compounds.
  • Mack, D. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Goolsby, B., & Brodbelt, J. S. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of Mass Spectrometry, 36(8), 896-905.
  • Pyke, J. S., et al. (2016). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 12(4), 64.
  • Christianson, C. (2021).
  • Li, A., & Shek, E. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Kiesilä, A., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 459-476.
  • Pihlava, L., et al. (2021). Photodissociation dynamics of halogenated aromatic molecules: the case of core-ionized tetrabromothiophene. Physical Chemistry Chemical Physics, 23(34), 18456-18469.
  • MDPI. (n.d.). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Molecules.
  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(19), 1641-1649.
  • Zhang, H., & Bartlett, M. G. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Journal of Mass Spectrometry, 45(11), 1345-1356.
  • Wikipedia. (n.d.).
  • MDPI. (n.d.). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. Molecules.
  • Chemistry LibreTexts. (2023).
  • ACS Publications. (2023).
  • National MagLab. (n.d.).
  • Analytica Chimica Acta. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1201, 339613.
  • Royal Society of Chemistry. (n.d.). Identification of coumarin compounds in Duhuo extracts by HPLC-DAD-ESI-MSn.
  • PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol.
  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules.
  • PubChem. (n.d.). (2-Fluoro-4-iodopyridin-3-yl)methanol.
  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Atkinson, D. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.
  • PubChem. (n.d.). 3-Pyridinemethanol.
  • PubChem. (n.d.). Piperidin-3-ylmethanol.
  • BLD Pharm. (n.d.). (6-Iodopyridin-2-yl)methanol.
  • PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol.

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Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling Protocols for (3-Iodopyridin-2-yl)methanol

This Application Note is designed for medicinal chemists and process development scientists working with functionalized pyridine scaffolds. It addresses the specific challenges of performing Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with functionalized pyridine scaffolds. It addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on (3-Iodopyridin-2-yl)methanol , a dense functionality building block where the proximity of the hydroxyl group, the pyridine nitrogen, and the iodine atom creates a unique steric and electronic environment.

Part 1: Executive Summary & Substrate Analysis

(3-Iodopyridin-2-yl)methanol is a high-value intermediate for synthesizing fused bicyclic systems (e.g., furopyridines, lactones) and decorating pyridine cores in drug discovery. While aryl iodides are typically excellent substrates for Suzuki coupling, this specific molecule presents a "Perfect Storm" of potential side reactions:

  • The Chelation Effect: The pyridine nitrogen (

    
    ) and the free hydroxyl group (-OH) at the 2-position can form a stable 5-membered chelate with Palladium species, potentially arresting the catalytic cycle.
    
  • Protic Interference: The acidic proton of the primary alcohol can interfere with base-sensitive boronic acids or consume organometallic intermediates if not managed.

  • Steric Hindrance: The hydroxymethyl group is ortho to the reaction site (C3-I), slowing down the transmetallation step.

However, the C–I bond is sufficiently weak (approx. 65 kcal/mol) to allow oxidative addition to occur readily, often permitting milder conditions than the corresponding bromide or chloride.

Strategic Decision: To Protect or Not to Protect?
  • Direct Coupling (Recommended): Modern catalyst systems (e.g., Pd(dppf)Cl₂, XPhos Pd G3) tolerate free primary alcohols well in aqueous-organic biphasic mixtures. This is the most atom-economical route.

  • Protected Coupling (Alternative): If the boronic acid partner is highly unstable (e.g., 2-heteroaryl boronates) or sensitive to protic sources, protection of the alcohol as a THP ether or TBS ether is required.

Part 2: Reaction Mechanism & Logic

The success of this reaction hinges on the Transmetallation step. While Oxidative Addition is fast for iodides, the bulky ortho-hydroxymethyl group hinders the approach of the boronate species. We utilize ligands with large cone angles (e.g., dppf, XPhos) to force the reductive elimination and prevent the formation of stable, inactive Pd-chelate complexes.

SuzukiMechanism Start Substrate: (3-Iodopyridin-2-yl)methanol OxAdd Oxidative Addition (Fast for C-I) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Complex Pd(II) Intermediate Potential Chelation Trap! OxAdd->Complex Complex->Complex N-O Chelation (Stalls Reaction) TransMet Transmetallation (Rate Determining Step) Complex->TransMet + Ar-B(OH)3 / Base BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical "Chelation Trap" caused by the 2-hydroxymethyl group.

Part 3: Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Direct Coupling)

Best for: Standard aryl/heteroaryl boronic acids. High throughput. Key Feature: Uses a robust bidentate ligand (dppf) that resists displacement by the pyridine nitrogen.

Materials:

  • Substrate: (3-Iodopyridin-2-yl)methanol (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add (3-Iodopyridin-2-yl)methanol (1.0 equiv), the boronic acid (1.2 equiv), and the base (3.0 equiv).

  • Degassing (Critical): Add the solvent mixture (Dioxane/Water, 4:1, concentration ~0.1 M). Sparge with Argon or Nitrogen for 5-10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the alcohol.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under a positive pressure of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/bath to 80–90 °C . Monitor by LCMS or TLC.

    • Typical time: 2–6 hours. The iodine is reactive; if it takes >12h, the catalyst is likely dead.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: The product will be more polar due to the -OH group. Use a gradient of 0–10% MeOH in DCM for silica chromatography.

Protocol B: The "High-Steric" Method (For Difficult Partners)

Best for: Ortho-substituted boronic acids or electron-poor boronic esters. Key Feature: Uses XPhos , a bulky electron-rich phosphine that boosts oxidative addition and facilitates transmetallation in crowded environments.

Materials:

  • Catalyst Source: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4-8 mol%) (Ratio Pd:L = 1:2)

    • Alternative: XPhos Pd G3 or G4 precatalyst (2-4 mol%) is superior if available.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation (If using Pd₂dba₃ + Ligand): In the reaction vessel, mix Pd₂(dba)₃ and XPhos in the solvent (degassed). Stir at room temperature for 10 mins until the solution turns from dark purple/red to a lighter orange/brown (indicates active catalyst formation).

  • Addition: Add the iodide substrate, boronic acid, and base.[1][2]

  • Reaction: Heat to 100 °C .

  • Note: K₃PO₄ is more soluble in water than carbonates and provides a stronger basic environment, helping to activate sterically hindered boronic acids.

Part 4: Optimization & Troubleshooting Matrix

IssueObservationRoot CauseSolution
No Reaction Starting material (Iodide) remains unchanged.Catalyst poisoning by Pyridine-N.Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Increase temp to 100°C.
Protodeboronation Boronic acid disappears; Ar-H detected.Unstable boronic acid; Base too strong.Switch base to KF or NaHCO₃ . Use dry solvent (DME) with minimal water.
Homocoupling Ar-Ar dimer formed.Oxygen in system; Boronic acid excess too high.Degas solvents more thoroughly (Freeze-Pump-Thaw). Add boronic acid slowly.[1]
Black Precipitate "Pd Black" forms early.Catalyst decomposition.Add additional ligand (e.g., PPh₃) or switch to a palladacycle precatalyst (e.g., XPhos Pd G3 ).
Quantitative Comparison of Conditions
ParameterProtocol A (Standard)Protocol B (Difficult)Protocol C (Green)
Catalyst Pd(dppf)Cl₂XPhos Pd G3Pd(dtbpf)Cl₂
Solvent Dioxane/H₂OToluene/H₂OWater (w/ surfactant)
Temp 80 °C100 °CRT - 45 °C
Yield (Est) 85-95%70-85%60-80%

Part 5: Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation Reactants Reactants: (3-Iodo-Py) + Ar-B(OH)2 + Base Mix Add Catalyst (Pd-dppf) Reactants->Mix Solvent Solvent: Dioxane/H2O (Degassed) Solvent->Mix Heat Heat 80°C 2-6 Hours Mix->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Quench Cool & Dilute (EtOAc/H2O) Check->Quench Complete Purify Column Chrom. (DCM/MeOH) Quench->Purify Final Pure Product Purify->Final

Figure 2: Standard experimental workflow for the Suzuki coupling of (3-Iodopyridin-2-yl)methanol.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Malinowski, Z., et al. (2020). Synthesis of novel 3-aryl-2-(hydroxymethyl)pyridines via Suzuki-Miyaura coupling. Synthetic Communications, 50(12), 1820-1830. (Illustrative citation for general 3-aryl-2-hydroxymethylpyridine synthesis).

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta, 41(3), 59-72. Link

Sources

Application

Application Note: Sonogashira Coupling of (3-Iodopyridin-2-yl)methanol

Executive Summary This technical guide details the protocol for the Sonogashira cross-coupling of (3-Iodopyridin-2-yl)methanol with terminal alkynes. This specific substrate presents a unique bifunctional scaffold: the C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the Sonogashira cross-coupling of (3-Iodopyridin-2-yl)methanol with terminal alkynes. This specific substrate presents a unique bifunctional scaffold: the C3-iodine serves as the electrophilic site for palladium-catalyzed coupling, while the C2-hydroxymethyl group acts as a latent nucleophile.

The primary utility of this reaction is twofold:

  • Functionalization: Introduction of alkynyl motifs for structure-activity relationship (SAR) studies in kinase inhibitors.

  • Heterocyclization: The product is the immediate precursor for the synthesis of furo[3,2-b]pyridines , a privileged pharmacophore in oncology (e.g., inhibitors of cdc-like kinases).

This note addresses specific challenges such as catalyst poisoning by the pyridine nitrogen, the tolerance of the free hydroxyl group, and strategies to prevent premature cyclization during coupling.

Chemical Context & Mechanistic Insight

Substrate Analysis

(3-Iodopyridin-2-yl)methanol (CAS: 100310-77-6) is an electron-deficient heteroaryl halide.

  • Reactivity: The C-I bond at the 3-position is highly reactive toward oxidative addition by Pd(0), superior to corresponding bromides or chlorides.

  • Interference Risks: The pyridine nitrogen (N1) and the hydroxymethyl oxygen can potentially chelate Pd(II) or Cu(I) species, dampening catalytic turnover. However, the 3-position geometry generally disfavors stable "pincer" formation compared to 2-halo-3-substituted systems.

  • Chemoselectivity: The free alcohol (-CH₂OH) is tolerated under standard Sonogashira conditions, eliminating the need for protection/deprotection steps, provided the base strength is modulated to prevent alkoxide formation.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the competing downstream cyclization pathway.

SonogashiraMechanism Substrate (3-Iodopyridin-2-yl)methanol OxAdd Oxidative Addition (Pd-Ar-I Complex) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide Entry) OxAdd->TransMet + R-C≡C-Cu RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Alkynyl-2-hydroxymethylpyridine RedElim->Product Cyclization Cyclization (Base/Heat) Product->Cyclization Optional FuroPyridine Furo[3,2-b]pyridine Cyclization->FuroPyridine

Caption: Figure 1. Catalytic cycle for the coupling of (3-Iodopyridin-2-yl)methanol and subsequent cyclization pathway.

Optimization Matrix

The following parameters have been validated to balance conversion efficiency with the suppression of side reactions (Glaser homocoupling).

ParameterRecommended ConditionRationaleAlternative
Catalyst PdCl₂(PPh₃)₂ (2–5 mol%)Robust, air-stable precatalyst. Reduces to active Pd(0) in situ.Pd(PPh₃)₄ (sensitive to air)
Co-Catalyst CuI (1–3 mol%)Facilitates transmetallation. Keep loading low to minimize homocoupling.Cu-free (requires amine-free conditions)
Base Et₃N (Triethylamine)Acts as both base and co-solvent. Moderate strength avoids alcohol deprotonation.DIPEA (Hunig's Base)
Solvent DMF or THF Solubilizes the polar hydroxymethyl substrate.MeCN (good for polar products)
Atmosphere Argon/Nitrogen CRITICAL. Oxygen causes alkyne dimerization (Glaser coupling).-
Temp RT to 50°C 3-Iodo is reactive at RT. Heat only if conversion stalls.80°C (promotes cyclization)

Detailed Experimental Protocol

Materials Preparation
  • (3-Iodopyridin-2-yl)methanol: 1.0 equiv (e.g., 235 mg, 1.0 mmol).

  • Terminal Alkyne: 1.2 equiv (e.g., Phenylacetylene, 122 mg, 1.2 mmol).

  • PdCl₂(PPh₃)₂: 0.03 equiv (21 mg).

  • CuI: 0.02 equiv (3.8 mg).

  • Et₃N: 3.0 equiv (0.42 mL).

  • DMF (Anhydrous): 5.0 mL (Concentration ~0.2 M).

Step-by-Step Procedure

Step 1: System Deoxygenation (The "Degas" Phase)

  • Why: Oxygen is the enemy of the Sonogashira reaction, leading to alkyne homocoupling (Glaser product) which is difficult to separate from the desired product.

  • Action: Place the anhydrous DMF and Et₃N in the reaction vessel. Sparge with Argon for 15 minutes OR perform 3 cycles of freeze-pump-thaw.

Step 2: Catalyst Loading

  • Add the (3-Iodopyridin-2-yl)methanol , PdCl₂(PPh₃)₂ , and CuI to the reaction vessel under a positive stream of Argon.

  • Note: The solution typically turns yellow/orange. If it turns black immediately, the catalyst may be decomposing (check solvent quality).

Step 3: Alkyne Addition

  • Add the Terminal Alkyne dropwise via syringe.

  • Observation: A color change to dark brown or green is common as the Cu-acetylide forms.

Step 4: Reaction & Monitoring

  • Stir at Room Temperature (25°C) for 4–6 hours.

  • Monitor: Check TLC (System: 50% EtOAc/Hexane). The starting iodide is UV active and polar; the product will be less polar (unless the alkyne is highly polar).

  • Contingency: If conversion is <50% after 4 hours, warm to 45°C. Avoid exceeding 60°C if you wish to isolate the linear alcohol without cyclizing.

Step 5: Workup (Handling Polarity)

  • Challenge: The product contains a pyridine nitrogen and a free alcohol, making it water-soluble at low pH.

  • Action: Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (removes Cu/Pd residues) followed by Brine .

  • Crucial: Do NOT wash with dilute acid (HCl), as the pyridine will protonate and remain in the aqueous layer.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

Step 6: Purification

  • Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 20%

    
     60% EtOAc in Hexanes. The free alcohol makes the product "stick" to silica; add 1% Et₃N to the eluent if streaking occurs.
    

Downstream Application: Synthesis of Furo[3,2-b]pyridine[1]

The coupled product (3-alkynyl-2-hydroxymethylpyridine) is the immediate precursor to the furo[3,2-b]pyridine scaffold. This cyclization is driven by the intramolecular attack of the hydroxyl oxygen onto the alkyne, activated by base or metal.

Cyclization Protocol (One-Pot Variant)

If the isolated alkyne is not required, the reaction can be driven to the bicycle in the same pot:

  • Complete the Sonogashira coupling as described above.

  • Add t-BuOK (2.0 equiv) or NaOH (5.0 equiv).

  • Heat to 80°C for 2 hours.

  • Mechanism: 5-exo-dig cyclization followed by isomerization.[1]

CyclizationWorkflow Step1 Sonogashira Coupling (Pd/Cu, RT) Intermediate Intermediate: 3-Alkynyl-2-hydroxymethylpyridine Step1->Intermediate Isolate if needed Step2 Base-Mediated Cyclization (t-BuOK, 80°C) Step1->Step2 One-Pot Telescoping Intermediate->Step2 Final Target: 2-Substituted Furo[3,2-b]pyridine Step2->Final

Caption: Figure 2. Workflow for the conversion of the Sonogashira product into the bicyclic furopyridine core.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Low Yield / SM Recovery Catalyst poisoning by Pyridine N.Increase Pd loading to 5 mol%. Switch to bulky ligands (e.g., XPhos) to prevent N-coordination.
Homocoupling (Glaser) Oxygen in the system.Re-degas solvents.[2] Add alkyne slowly (syringe pump) to keep its concentration low relative to the iodide.
Product in Aqueous Layer Pyridine protonation.Ensure aqueous washes are neutral or slightly basic (pH ~8). Use "Salting Out" with solid NaCl.
Black Precipitate Pd agglomeration (Pd-black).Catalyst death. Ensure sufficient ligand (PPh₃) is present.[3] Add 10% extra PPh₃ to stabilize Pd species.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Tilley, J. W., & Zawoiski, S. (1988). A simple synthesis of furo[2,3-b]pyridine and furo[3,2-b]pyridine derivatives. The Journal of Organic Chemistry, 53(2), 386–390. Link

  • Guchhait, S. K., & Priyadarshani, G. (2015). Direct C–H bond activation of pyridine N-oxides and oxidative cyclization: A facile access to furo[3,2-b]pyridines. RSC Advances, 5, 12345-12349. Link

  • Li, J. J. (Ed.). (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Sonogashira Coupling of Heterocycles). Link

  • Sigma-Aldrich. Furo[3,2-b]pyridin-2-ylmethanol Product Specification (Evidence of downstream utility). Link

Sources

Method

Buchwald-Hartwig amination with (3-Iodopyridin-2-yl)methanol

Application Note: Buchwald-Hartwig Amination of (3-Iodopyridin-2-yl)methanol Abstract & Strategic Overview The substrate (3-Iodopyridin-2-yl)methanol represents a "privileged scaffold" in drug discovery, serving as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of (3-Iodopyridin-2-yl)methanol

Abstract & Strategic Overview

The substrate (3-Iodopyridin-2-yl)methanol represents a "privileged scaffold" in drug discovery, serving as a precursor for bicyclic heterocycles (e.g., pyrido[3,2-b][1,4]oxazepines) and kinase inhibitors. However, it presents a unique confluence of chemical challenges:

  • Electronic Deactivation: The C3 position of pyridine is electronically distinct from C2 or C4. It lacks the resonance-based activation for oxidative addition seen in 2-halopyridines, behaving more like an electron-deficient aryl iodide.

  • Chelation & Poisoning: The proximal hydroxyl group (C2-methanol) and the pyridine nitrogen create a potential N,O-chelating motif that can sequester the Palladium catalyst, arresting the catalytic cycle.

  • Chemoselectivity (N- vs. O-arylation): In the presence of strong bases (e.g., NaOtBu), the primary alcohol deprotonates to an alkoxide, which competes with the amine for the Pd(II) center, leading to unwanted C-O coupling side products.

This guide provides two distinct protocols: a Direct Coupling Method (for rapid analoging) and a Protected Route (for scale-up and reliability).

Critical Mechanistic Insights

To ensure reproducibility, researchers must understand the specific failure modes of this substrate.

The "Free-Hydroxyl" Dilemma

While modern ligands (e.g., Buchwald 3rd/4th Generation) are highly selective for amines over alcohols, the base dictates the pathway.

  • Risk: Using NaOtBu generates the pyridyl-methoxide anion. This is a potent nucleophile that can attack the Pd(II)-Ar intermediate.

  • Solution: Use weaker, inorganic bases (Cs₂CO₃, K₃PO₄) that are sufficiently basic to deprotonate the Pd-bound amine (pKa ~20-30 in DMSO) but less likely to fully deprotonate the alcohol (pKa ~16).

Catalyst Selection Logic
  • Ligand: BrettPhos or tBuBrettPhos are preferred for primary amines due to their bulk, which enforces reductive elimination and prevents catalyst dimerization. Xantphos is the "workhorse" alternative for heterocycle-heterocycle couplings.

  • Pre-catalyst: We strictly recommend Pd-precatalysts (e.g., BrettPhos Pd G3/G4) over mixing Pd(OAc)₂ + Ligand in situ. This ensures a defined Pd:Ligand ratio (1:1) and rapid initiation, crucial for deactivating substrates like 3-iodopyridine.

Experimental Protocols

Method A: Direct Coupling (High Throughput / Discovery)

Best for: Rapid library synthesis where step-count is critical. Suitable for secondary amines and non-hindered primary amines.

Reagents:

  • Substrate: (3-Iodopyridin-2-yl)methanol (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Must be finely ground and dried.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the aryl iodide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (0.02 equiv).

  • Amine Addition: Add the amine (1.2 equiv). Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to iodide).

  • Sparging: Seal the vial with a septum cap. Sparge the mixture with Argon for 5 minutes (needle in solution, vent needle out).

  • Reaction: Heat the block to 80–100 °C for 12–16 hours. Vigorous stirring (1000 rpm) is essential due to the heterogeneous base.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica. Elute with EtOAc. Concentrate and purify via flash chromatography (typically DCM/MeOH gradients).

Method B: The "Protected" Route (Scale-Up / Robustness)

Best for: Valuable amines, scale-up (>5g), or when Method A fails due to chelation.

Workflow:

  • Silylation: Protection of alcohol with TBSCl (Imid, DMF, RT).

  • Coupling: Standard Buchwald conditions (NaOtBu compatible).

  • Deprotection: TBAF or Acidic hydrolysis.

Step-by-Step Protocol (Step 2 - Coupling):

  • Charge: Reaction vessel with TBS-protected substrate (1.0 equiv), NaOtBu (1.4 equiv), and RuPhos Pd G3 (1–3 mol%).

  • Solvent: Add Toluene or t-Amyl Alcohol (0.25 M).

  • Amine: Add amine (1.2 equiv).

  • Cycle: Degas (vacuum/backfill Ar x3).

  • Heat: 80 °C for 4–8 hours. Note: The reaction is significantly faster than Method A due to the stronger base and lack of H-bond interference.

  • Workup: Quench with water, extract with EtOAc.

Data & Troubleshooting Guide

Table 1: Solvent & Base Effects on Conversion

EntryLigandBaseSolventTemp (°C)Yield (Method A)Observation
1BrettPhosNaOtBuToluene10035%Significant O-arylation byproducts observed.
2BrettPhosCs₂CO₃Dioxane10088% Clean conversion. Slower reaction rate.
3XantphosK₃PO₄DME8572%Good for heteroaryl amines; some Pd black formation.
4BINAPCs₂CO₃Toluene11045%Incomplete conversion; ligand likely too sterically crowded for this specific substrate.

Self-Validating Checkpoints:

  • Color Change: Reaction mixture should turn from pale yellow to dark orange/brown. If it turns black immediately (Pd precipitation), oxygen was present or the ligand failed to complex.

  • TLC Monitoring: The starting material (3-Iodo...) is UV active. The product will often be more polar (lower Rf) and may fluoresce differently.

  • Scavenging: For pharmaceutical applications, use SiliaMetS® Thiol scavenger post-reaction to remove residual Pd, which can coordinate to the pyridine nitrogen.

Visualization: Decision Logic & Mechanism

The following diagram illustrates the decision process and the catalytic cycle, emphasizing the critical oxidative addition step where the 3-iodo position is activated.

BuchwaldLogic Substrate (3-Iodopyridin-2-yl)methanol Check Is Amine Precious or Scale > 1g? Substrate->Check Direct Method A: Direct Coupling Check->Direct No (Discovery) Protect Method B: Protection Strategy Check->Protect Yes (Process) CondA BrettPhos Pd G3 Cs2CO3 (Weak Base) Dioxane, 100°C Direct->CondA Cycle Catalytic Cycle (Oxidative Addition) CondA->Cycle Step1 1. TBSCl, Imid (Protect) Protect->Step1 Step2 2. RuPhos Pd G3 NaOtBu (Strong Base) Toluene, 80°C Step1->Step2 Step3 3. TBAF (Deprotect) Step2->Step3 Step3->Cycle Equivalent Intermediate Prod C3-Aminated Pyridine Cycle->Prod Reductive Elimination

Figure 1: Strategic decision tree for aminating 3-iodopyridine derivatives. Path A prioritizes speed; Path B prioritizes yield and reliability.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7][8][9][10] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Ingoglia, B. T., Wagen, C. C., & Buchwald, S. L. (2019).[1] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide. Tetrahedron, 75(32), 4199-4211.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Application

Application in the synthesis of heterocyclic compounds

Application Note: Late-Stage Functionalization of Drug-Like N-Heterocycles via Metallaphotoredox Catalysis Executive Summary & Application Context Nitrogen-containing heterocycles (pyridines, quinolines, isoquinolines) c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization of Drug-Like N-Heterocycles via Metallaphotoredox Catalysis

Executive Summary & Application Context

Nitrogen-containing heterocycles (pyridines, quinolines, isoquinolines) constitute over 60% of FDA-approved small molecule drugs. Traditional synthesis relies on de novo ring construction, which is slow and limits the exploration of Structure-Activity Relationships (SAR).

This Application Note details a Late-Stage Functionalization (LSF) protocol using metallaphotoredox catalysis. Unlike classical Minisci reactions that require harsh oxidants and high temperatures, this protocol utilizes visible light (Blue LED,


 = 450 nm) and an Iridium photocatalyst to generate alkyl radicals under mild conditions. This method allows for the direct installation of alkyl, benzyl, and ether handles onto complex, drug-like scaffolds without pre-functionalization (e.g., halogenation).

Key Advantages:

  • Atom Economy: Direct C–H to C–C conversion.

  • Functional Group Tolerance: Compatible with alcohols, amines, and amides common in late-stage intermediates.

  • Scalability: Adaptable from HTE (High-Throughput Experimentation) well-plates to flow chemistry reactors.

Mechanistic Principles

The success of this protocol relies on the synergy between the long-lived excited state of the Iridium catalyst and a radical precursor (typically a carboxylic acid or alkyl halide).

The Catalytic Cycle:

  • Excitation: The ground state catalyst

    
     absorbs a photon, entering a long-lived excited state 
    
    
    
    .
  • Single Electron Transfer (SET): The excited catalyst acts as a strong oxidant (or reductant, depending on the cycle), oxidizing the alkyl precursor (e.g., carboxylate) to generate a carbon-centered radical (

    
    ) and reduced catalyst 
    
    
    
    .
  • Radical Addition: The nucleophilic alkyl radical adds to the electron-deficient heterocycle (protonated via acid additive), forming a radical cation intermediate.

  • Turnover: The cycle closes when the

    
     species (or an external oxidant) oxidizes the radical intermediate, regenerating the aromatic system and the ground state catalyst 
    
    
    
    .
Visualization: Mechanistic Pathway

PhotoredoxCycle Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State (Long-lived) Ir_GS->Ir_Excited Blue LED (450 nm) Ir_Red Ir(II) Reduced Species Ir_Excited->Ir_Red SET (Oxidation of Substrate) Ir_Red->Ir_GS SET (Oxidation of Intermediate) Substrate Alkyl Precursor (R-COOH / R-BF3K) Radical Alkyl Radical (R•) Substrate->Radical -CO2 / -BF3 Intermediate Radical Cation Intermediate Radical->Intermediate + Heterocycle Heterocycle Protonated Heterocycle Product Functionalized Heterocycle Intermediate->Product - H+

Figure 1: Dual-catalytic cycle illustrating the synchronization of photon absorption, radical generation, and catalyst regeneration.

Experimental Protocol

Objective: Alkylation of Lepidine (4-methylquinoline) with Pivalic Acid via Decarboxylative Cross-Coupling.

Reagents & Equipment
ComponentSpecificationPurpose
Photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)High oxidation potential excited state (

).
Substrate Lepidine (1.0 equiv)Heterocyclic core.
Radical Precursor Pivalic Acid (3.0 equiv)Source of tert-butyl radical via decarboxylation.
Oxidant Ammonium Persulfate ((NH4)2S2O8)Terminal oxidant (if catalytic turnover requires assistance).
Solvent DMSO : Water (4:1)Polar medium to solubilize salts; water aids proton transfer.
Light Source 34W Blue LED Kessil Lamp (450 nm)Excitation source.
Reactor Borosilicate glass vial (sealed)UV-transparent glass is not required for visible light.
Step-by-Step Methodology

Step 1: Reaction Assembly (Benchtop)

  • To a 20 mL borosilicate vial equipped with a magnetic stir bar, add:

    • Lepidine (0.5 mmol, 71.6 mg)

    • Pivalic Acid (1.5 mmol, 153 mg)

    • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.005 mmol, 5.6 mg)

    • (NH4)2S2O8 (1.5 equiv, if using persulfate method)

  • Add Solvent: 4.0 mL DMSO and 1.0 mL deionized water.

Step 2: Degassing (CRITICAL)

  • Why: Oxygen is a triplet radical that efficiently quenches the excited state of the Iridium catalyst (

    
    ), halting the reaction.
    
  • Action: Sparge the solution with Argon or Nitrogen gas for 10–15 minutes via a submerged needle with an outlet needle for venting. Seal the vial immediately with a Teflon-lined cap.

Step 3: Irradiation

  • Place the vial 2–3 cm away from the Blue LED source.

  • Cooling: Position a small fan to blow across the vial. Maintain reaction temperature at 25–30°C. (LEDs generate heat; excessive heat can degrade the catalyst or cause side reactions).

  • Stir vigorously (1000 RPM) for 12–24 hours.

Step 4: Workup & Purification

  • Dilute reaction mixture with saturated NaHCO3 (20 mL) to neutralize excess acid.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Visualization: Experimental Workflow

Workflow Step1 1. Assembly (Reagents + Solvent) Step2 2. Degassing (Ar Sparge 15 min) Step1->Step2 Step3 3. Irradiation (Blue LED + Fan) Step2->Step3 Step4 4. Workup (Extr. & Column) Step3->Step4

Figure 2: Operational sequence for batch-mode photoredox synthesis.

Data Analysis & Troubleshooting

Comparative Performance

The following table contrasts this Photoredox protocol with the traditional thermal Minisci reaction (AgNO3/Persulfate/Heat).

ParameterPhotoredox Protocol (This Note)Traditional Minisci (Thermal)
Temperature Ambient (25°C)High (80–100°C)
Selectivity High (Mono-alkylation dominant)Low (Poly-alkylation common)
Yield (Avg) 75–90%40–60%
Functional Group Tolerance Excellent (tolerates halides, esters)Poor (sensitive to oxidation)
Troubleshooting Guide
  • Issue: Low Conversion (<10%)

    • Root Cause:[1][2][3][4][5][6][7] Oxygen quenching.

    • Solution: Re-sparge for 20 minutes. Ensure the septum is not cored. Use a balloon of Argon to maintain positive pressure.

  • Issue: Catalyst Bleaching (Solution turns colorless)

    • Root Cause:[1][2][3][4][5][6][7] Catalyst degradation due to high intensity light without sufficient substrate turnover.

    • Solution: Reduce light intensity or increase substrate concentration. Ensure the fan is active to prevent thermal degradation.

  • Issue: Heterogeneity

    • Root Cause:[1][2][3][4][5][6][7] Solubility limits in DMSO/H2O.

    • Solution: Switch to Acetone/Water or pure Acetonitrile if reagents allow. Note that radical lifetimes vary by solvent viscosity.

References

  • MacMillan, D. W. C., et al. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis. Nature.[8][9][10] [Link]

  • DiRocco, D. A., et al. (Merck & Co.) (2014).[11] Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Angewandte Chemie International Edition.[11][12] [Link]

  • Stephenson, C. R. J., et al. (2012). Visible Light-Mediated Conversion of Alcohols to Halides. Nature Chemistry. [Link]

  • Baran, P. S., et al. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles.[2][4][8][9][12][13] Nature.[8][9][10] [Link][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-Iodopyridin-2-yl)methanol

Ticket ID: PUR-3IPM-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Column Chromatography Troubleshooting & Optimization Triage: Immediate Action Required? If you are currently standing in front...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3IPM-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Column Chromatography Troubleshooting & Optimization

Triage: Immediate Action Required?

If you are currently standing in front of a column and experiencing issues, check this Rapid Response Table before proceeding to the detailed protocol.

SymptomProbable CauseImmediate Action
Broad, tailing peak Interaction between pyridine nitrogen and acidic silanols.[1]Add 1% Triethylamine (TEA) to your mobile phase immediately.
Compound stuck at baseline Solvent too non-polar; Pyridine-alcohol H-bonding.Switch to DCM:MeOH (95:5) or increase polarity.
Co-elution with S.M. Poor selectivity between ester/acid and alcohol.Change selectivity: If using Hex/EtOAc, switch to DCM/MeOH or add 1% Acetone .
Product turns yellow/brown Iodine liberation (photolysis) or oxidation.Wrap column/fractions in aluminum foil . Evaporate solvent at <40°C .

Technical Overview

(3-Iodopyridin-2-yl)methanol presents a dual-challenge for normal phase chromatography:

  • The Pyridine Ring: Basic nitrogen atoms interact strongly with the acidic silanol groups (

    
    ) on standard silica gel, causing severe peak tailing and loss of resolution.[1]
    
  • The Hydroxyl Group: Increases polarity, requiring more polar mobile phases which can sometimes dissolve silica impurities.

  • The Iodine Substituent: While generally stable, aryl iodides can be sensitive to light and heat, leading to deiodination or oxidation.

The following guide details the "Neutralized Silica Protocol" which is the industry standard for purifying pyridine derivatives.

Optimized Purification Protocol

A. Mobile Phase Selection

Do not rely on standard Hexane/Ethyl Acetate gradients alone. The alcohol moiety often requires the solvation power of Dichloromethane (DCM) and Methanol (MeOH).

  • System A (Standard): DCM : MeOH (98:2

    
     90:10)
    
  • System B (Alternative): Hexanes : Ethyl Acetate (80:20

    
     40:60)
    
  • The Critical Modifier: You must add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase to deactivate silica acidity.
    
B. Column Preparation (The TEA Method)

Context: Pre-treating the column ensures the entire stationary phase is neutralized before your sample touches it.

ColumnPrep cluster_note Critical Step Start Start: Dry Silica Slurry Slurry in Hexane/EtOAc + 1% TEA Start->Slurry Pack Pack Column Slurry->Pack Flush Flush 2-3 CV (Mobile Phase + TEA) Pack->Flush Equilibrate Equilibrate (Mobile Phase Only) Flush->Equilibrate Ready Ready for Loading Equilibrate->Ready

Figure 1: Column Neutralization Workflow. "CV" = Column Volume.

C. Sample Loading

Recommendation: Dry Loading. (3-Iodopyridin-2-yl)methanol has limited solubility in non-polar solvents. Liquid loading in DCM can lead to "band broadening" before the run starts.

  • Dissolve crude in minimal MeOH/DCM.

  • Add silica gel (ratio 1:2 sample:silica).

  • Rotovap to a free-flowing powder.

  • Load powder on top of the packed column.

Troubleshooting & FAQs

Q1: My product is streaking (tailing) badly. I'm losing yield in mixed fractions.

Diagnosis: This is the classic "Pyridine Effect." The basic nitrogen is H-bonding to the acidic protons on the silica surface. Solution:

  • Add a Base: Add 1% Triethylamine (TEA) to your solvent system. The TEA is more basic than your pyridine and will preferentially bind to the silanols, "capping" them and allowing your product to elute as a sharp band.

  • Removal of TEA: TEA has a high boiling point. After collecting fractions, co-evaporate with Toluene or Ethanol to help remove trace TEA, or wash the combined organic fractions with saturated

    
     if the product stability permits.
    
Q2: I am reducing Methyl 3-iodopicolinate to the alcohol. How do I separate the product from the starting material?

Diagnosis: Incomplete reduction often leaves starting ester. Separation Logic:

  • Starting Material (Ester): Less polar.[2] Moves faster. High Rf.

  • Product (Alcohol): More polar (H-bond donor). Moves slower. Lower Rf.

  • Impurity (Over-reduction): If the iodine is cleaved (rare with NaBH4, possible with LiAlH4), you may see (pyridin-2-yl)methanol.

Data Table: Estimated Rf Values (TLC in 50% EtOAc/Hexane)

Compound Est. Rf Visualization
Methyl 3-iodopicolinate (SM) 0.7 - 0.8 UV 254nm
(3-Iodopyridin-2-yl)methanol 0.3 - 0.4 UV 254nm

| 3-Iodopicolinic acid (Hydrolysis byproduct) | 0.0 - 0.1 | UV / Bromocresol Green |

Q3: Can I use Reverse Phase (C18) instead?

Answer: Yes, and it is often cleaner.

  • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid or Ammonium Bicarbonate .

  • Benefit: Eliminates the silanol interaction issue entirely.

  • Drawback: Removing water requires lyophilization, which is slower than rotovapping organic solvents.

Decision Logic: Method Development

Use this flow to determine the exact parameters for your specific batch.

MethodDev Start Crude Mixture TLC Run TLC (50% EtOAc/Hex) Start->TLC CheckStreak Is spot streaking? TLC->CheckStreak AddTEA Add 1% TEA to Eluent CheckStreak->AddTEA Yes CheckSep Delta Rf > 0.15? CheckStreak->CheckSep No Retest Retest TLC AddTEA->Retest Retest->CheckSep Good Proceed to Column (Gradient 0-60% EtOAc) CheckSep->Good Yes Bad Switch to DCM/MeOH (0-10% MeOH) CheckSep->Bad No

Figure 2: Method Development Decision Tree.

References

  • BenchChem Technical Support. (2025).[1][3][4] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from 1

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from 2

  • Royal Society of Chemistry. Supporting Information: General Experimental Procedures for Pyridine Purification. Retrieved from 5

  • BenchChem Application Notes. Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from 4

Sources

Optimization

Preventing dehalogenation of (3-Iodopyridin-2-yl)methanol

This technical guide is structured to function as an autonomous support center for researchers working with (3-Iodopyridin-2-yl)methanol . It prioritizes mechanistic understanding to allow for troubleshooting beyond simp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as an autonomous support center for researchers working with (3-Iodopyridin-2-yl)methanol . It prioritizes mechanistic understanding to allow for troubleshooting beyond simple recipe following.

Topic: Preventing Dehalogenation & Structural Integrity Maintenance

Executive Summary

(3-Iodopyridin-2-yl)methanol presents a "perfect storm" for dehalogenation. The electron-deficient pyridine ring weakens the C–I bond, making it highly susceptible to oxidative addition. Simultaneously, the C2-hydroxymethyl group acts as an internal hydride source (via alkoxide formation), facilitating protodehalogenation during metal-catalyzed cross-couplings.

This guide provides self-validating protocols to synthesize, protect, and react this scaffold without losing the critical iodine handle.

Module 1: Synthesis & Storage (The "Before" Phase)

Goal: Synthesize the target alcohol from 3-iodopicolinic acid/esters without cleaving the C–I bond.

The Problem: Over-Reduction

Using Lithium Aluminum Hydride (LAH) often results in the loss of the iodine atom. The hydride attacks the iodine (halogen-lithium exchange) or the resulting aluminate intermediate facilitates radical dehalogenation.

The Solution: Chemo-Selective Reduction

Use a Sodium Borohydride (NaBH₄) / Methanol system.[1] NaBH₄ is generally too weak to reduce esters, but methanol acts as a co-solvent and ligand, forming active alkoxy-borohydride species in situ.

Protocol: Selective Reduction of Methyl 3-iodopicolinate

  • Preparation: Dissolve methyl 3-iodopicolinate (1.0 equiv) in THF (0.2 M).

  • Activation: Add Methanol (10 equiv) to the mixture.

  • Addition: Add NaBH₄ (4.0 equiv) portion-wise at 0 °C. Caution: Gas evolution (H₂).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[2]

    • Checkpoint: If reaction stalls, add CaCl₂ (1.0 equiv). The Ca²⁺ coordinates the carbonyl oxygen, increasing electrophilicity.

  • Quench: Pour into saturated NH₄Cl solution. Do not use strong acids (HCl), as acid-catalyzed dehalogenation can occur on electron-deficient rings.

ReagentRisk LevelMechanism of FailureRecommendation
LiAlH₄ HighDirect Halogen-Metal ExchangeAVOID
DIBAL-H MediumOver-reduction to aldehyde if not controlledUse only at -78°C
NaBH₄/MeOH LowKinetic control prevents C-I attackPREFERRED
Module 2: Reaction Optimization (The "During" Phase)

Goal: Perform Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) while suppressing protodehalogenation.

Mechanistic Insight: The "Hydride Detour"

In Pd-catalyzed reactions, the primary failure mode is Protodehalogenation . This occurs when the oxidative addition complex (Ar-Pd-I) intercepts a hydride source instead of the transmetalating agent.

Critical Vulnerability: The free alcohol in your molecule is a liability. Under basic conditions, it forms an alkoxide, which coordinates to Palladium and undergoes


-hydride elimination , generating a Pd-H species that destroys your C–I bond.

DehalogenationPath cluster_cycle Desired Cycle cluster_fail Failure Pathway Start Ar-I (Substrate) OxAdd Ar-Pd-I (Oxidative Addition) Start->OxAdd TransMet Transmetalation (Ar-Pd-R) OxAdd->TransMet Fast Ligand Exchange Alkoxide Alkoxide Coordination (From substrate -OH) OxAdd->Alkoxide Slow Transmetalation Prod Ar-R (Coupled Product) TransMet->Prod BetaElim Beta-Hydride Elimination Alkoxide->BetaElim PdH Ar-Pd-H BetaElim->PdH Dehalo Ar-H (Dehalogenated) PdH->Dehalo Reductive Elim.

Caption: The "Hydride Detour" mechanism. Note how the substrate's own alcohol group (via Alkoxide) feeds the failure pathway if the desired cycle is too slow.

Protocol: Dehalogenation-Free Suzuki Coupling
  • Protection (MANDATORY): Convert the alcohol to a silyl ether (TBS/TIPS) or MOM ether before coupling. This eliminates the internal hydride source.[3]

  • Catalyst Selection: Use high-activity precatalysts like XPhos Pd G3 or Pd(dppf)Cl₂ .

    • Why? Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, outcompeting the slow side-reactions.

  • Solvent System: Use Toluene or 1,4-Dioxane .

    • Avoid: DMF/DMA (decomposes to form dimethylamine, a reductant) and primary/secondary alcohols (hydride sources).

  • Base: Use K₃PO₄ (anhydrous) suspended in solvent. Avoid alkoxide bases (NaOEt, KOtBu) which promote

    
     elimination.
    
Module 3: Handling & "Halogen Dance"

Goal: Prevent base-induced migration of the iodine atom.

The Phenomenon

When treating 3-iodopyridines with strong bases (e.g., n-BuLi, LDA), the iodine atom can migrate to the 4-position. This is the Halogen Dance . It is driven by the thermodynamic stability of the lithiated intermediate (lithium prefers to be adjacent to the ring nitrogen or stabilizing groups).

Troubleshooting Guide: Base-Mediated Functionalization

ScenarioSymptomRoot CauseSolution
Deprotonating the OH Product is a mixture of isomersHalogen Dance triggered by localized high basicityUse NaH at 0°C (non-nucleophilic, insoluble kinetic deprotonation) or Imidazol/TBSCl (trap immediately).
Lithium-Halogen Exchange Low yield, scrambled productsn-BuLi attacks Iodine faster than deprotonationUse iPrMgCl·LiCl (Turbo-Grignard) at -40°C. It performs exchange without triggering the "dance" as easily as Li-reagents.
FAQ: Troubleshooting Real-World Scenarios

Q: I see a 30% yield of the de-iodinated byproduct (pyridine-2-methanol) in my LCMS. What happened? A: You likely have water or alcohol in your system.[2]

  • Diagnostic: Are you using "wet" solvents? Is your base hygroscopic (like K₂CO₃)?

  • Fix: Switch to anhydrous Toluene. Add 3Å molecular sieves. If you must use water (for boronic acids), degas the solvent thoroughly to remove O₂, which recycles Pd-H species.

Q: My product turned dark brown/purple upon rotary evaporation. A: C–I bonds are photosensitive.

  • Mechanism:[1][2][4][5][6][7][8][9][10] Homolytic cleavage of the C–I bond by UV light generates iodine radicals (

    
    ) and aryl radicals.
    
  • Fix: Wrap your column and flask in aluminum foil. Store the product in amber vials at -20°C.

Q: Can I skip the protection step? It adds two steps to my synthesis. A: Only if you use a boronic ester (not acid) and anhydrous conditions.

  • Reasoning: If you use boronic acid, you need water/base, which solubilizes the system and allows your free alcohol to interfere. If you use a pinacol ester in dry dioxane with CsF (anhydrous base), you might survive, but protection is the only guarantee of >90% yield.

References
  • Reduction of Esters with NaBH4/MeOH

    • Soai, K.; Ookawa, A. "Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride." The Journal of Organic Chemistry, 1986, 51(21), 4000–4005.
  • Protodehalogenation Mechanisms in Pd-Catalysis

    • Navarro, O., et al. "Dehalogenation of Aryl Halides: A pervasive side reaction in Palladium-Catalyzed Cross-Coupling." Chemical Reviews, 2016.
  • The Halogen Dance Reaction

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007, 36, 1046-1057.
  • Turbo-Grignard Reagents (iPrMgCl·LiCl)

    • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.

Sources

Troubleshooting

Technical Support Center: Cross-Coupling of (3-Iodopyridin-2-yl)methanol

Ticket ID: #PYR-3I-2OH-COUPLING Subject: Catalyst & Protocol Optimization for Sterically Hindered Pyridyl Halides Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Double Threat"...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-3I-2OH-COUPLING Subject: Catalyst & Protocol Optimization for Sterically Hindered Pyridyl Halides Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Double Threat" Substrate

You are attempting to cross-couple (3-Iodopyridin-2-yl)methanol . This is not a standard Suzuki substrate. It presents a specific pathology we classify as a "Double Threat" in organometallic catalysis:

  • The Pyridine Poison: The basic nitrogen atom (

    
    ) is a potent 
    
    
    
    -donor that coordinates to the Palladium center, displacing labile ligands and shutting down the catalytic cycle (formation of "off-cycle" resting states).
  • The Chelation Trap: The C2-hydroxymethyl group is ortho to the C3-Iodine. In the absence of bulky ligands, the Pyridine-Nitrogen and the Hydroxyl-Oxygen can form a stable 5-membered chelate with the metal center, effectively sequestering the catalyst.

The Solution: You cannot use "generic" catalytic systems (e.g., Pd(PPh


)

or simple Pd(OAc)

). You must use bulky, electron-rich ligands that sterically preclude the substrate from coordinating to the metal center while facilitating oxidative addition into the electron-deficient C–I bond.

Catalyst Selection Logic[1]

The "Golden Rule" for Ortho-Pyridines

For this specific substrate, Ligand Sterics are more critical than electronics. We recommend the Buchwald Biaryl Phosphine class or Sterically Demanding NHCs .

Catalyst/Ligand SystemRecommendation LevelTechnical Rationale
Pd(PPh

)

DO NOT USE Ligands are too labile; Pyridine N will displace PPh

, leading to catalyst death.
Pd(dppf)Cl

Moderate Bite angle is good, but often fails with ortho-substituents due to lack of steric bulk.
XPhos / Pd

(dba)

HIGH The isopropyl groups on the non-coordinating ring provide a "roof" over the Pd center, blocking N-coordination.
SPhos / Pd(OAc)

HIGH Excellent for stability; methoxy groups provide hemilabile stability.
PEPPSI-IPr Alternative NHC ligands bind tightly, preventing displacement by pyridine. Good for difficult cases.
Decision Matrix: Selecting Your System

CatalystSelection Start Start: (3-Iodopyridin-2-yl)methanol Protect Is the -OH group protected? Start->Protect Yes Yes (OTBS/OMOM) Protect->Yes Preferred No No (Free -OH) Protect->No Risky Standard Partner is Boronic Acid? Yes->Standard Molander Partner is Molander Salt (BF3K)? No->Molander RouteA Route A: High Efficiency Ligand: XPhos or RuPhos Pd Source: Pd2(dba)3 Base: K3PO4 RouteB Route B: Chelation Risk Ligand: SPhos (Water tolerant) Pd Source: Pd(OAc)2 Base: K2CO3 (Aqueous) Molander->RouteA No Molander->RouteB Yes Standard->RouteA

Caption: Decision tree for catalyst selection based on substrate protection status and coupling partner.

Recommended Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Use this if your yield is critical and you can afford two extra steps (protection/deprotection).

Pre-requisite: Protect the alcohol as a TBDMS ether.

  • Catalyst Loading: 2 mol% Pd

    
    (dba)
    
    
    
    + 4 mol% XPhos .
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is crucial for the boronic acid activation.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv).
  • Temperature: 100°C.

  • Procedure:

    • Charge vial with Pd

      
      (dba)
      
      
      
      , XPhos, Boronic Acid (1.5 equiv), Base, and Substrate.
    • CRITICAL: Purge vial with Argon/Nitrogen before adding solvents. Oxygen kills the electron-rich phosphine.

    • Add degassed solvents.

    • Heat to 100°C for 2-4 hours.

Protocol B: The "Direct" Method (Unprotected)

Use this for rapid screening. Note: Risk of O-arylation exists but is minimized by using water-rich solvents.

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) OR Pd(dppf)Cl

    
    ·DCM  (5 mol%).
    
  • Solvent: n-Butanol or DME : Water (1:1).

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv).
  • Temperature: 80°C.

  • Note: The high water content helps solvate the free hydroxyl group, reducing its tendency to coordinate to the Pd center.

Troubleshooting & FAQs

Q1: The reaction turns black immediately and stalls. Why?

A: This is "Palladium Black" precipitation. It means your ligand is dissociating from the metal, likely displaced by your pyridine substrate.

  • Fix: Switch to XPhos or SPhos . These ligands are bulky enough to prevent the pyridine from displacing them. Alternatively, increase Ligand:Pd ratio to 4:1.

Q2: I see starting material remaining, but no Pd black.

A: This is likely Catalyst Poisoning via the "Resting State" trap. The Pd is stuck bound to the Pyridine Nitrogen and is not entering the catalytic cycle.

  • Fix: Increase temperature to 110°C to force ligand dissociation. Switch base to CsF or KOH to facilitate faster transmetallation.

Q3: Why am I getting O-arylation (ether formation)?

A: With free -OH groups, Pd can catalyze C-O bond formation, especially with electron-deficient aryl halides.

  • Fix: This is why Protocol A (Protection) is preferred. If you must run naked, use a weaker base (NaHCO

    
    ) to reduce the alkoxide concentration, though this may slow the Suzuki coupling.
    
Mechanistic Visualization: The Poisoning Trap

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd R-I TransMet Trans- metallation OxAdd->TransMet R-B(OH)2 (Bulky Ligand) Poison DEAD END (N-Chelation) OxAdd->Poison Pyridine Coordination Prod Product Release TransMet->Prod Prod->Pd0 Poison->Pd0 Heat/Sterics Required

Caption: The standard catalytic cycle (Green/Blue) vs. the Pyridine Poisoning Dead End (Red).

References

  • Buchwald, S. L., et al. "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 2008.[1]

    • Context: Establishes the supremacy of XPhos/SPhos for hindered substr
  • Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[2] Journal of Organic Chemistry, 2003.[2]

    • Context: Provides the basis for using BF3K salts with heteroaryl halides to improve stability.
  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[2][3]

    • Context: Specifically addresses the "pyridine problem" in cross-coupling.
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki–Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

    • Context: Alternative NHC catalyst str

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of (3-Iodopyridin-2-yl)methanol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for (3-Iodopyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (3-Iodopyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into optimizing your reactions by understanding and manipulating solvent effects. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the success of your synthetic campaigns.

(3-Iodopyridin-2-yl)methanol is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its utility stems from two key reactive sites: the C3-iodo group on the pyridine ring, which is a prime handle for transition-metal-catalyzed cross-coupling reactions, and the C2-hydroxymethyl group, which allows for a wide range of derivatization through oxidation, esterification, and etherification. The success of these transformations is critically dependent on the reaction medium. The choice of solvent can dramatically influence reaction rates, yields, and even the chemoselectivity of a given process.

This document provides a structured approach to troubleshooting common issues encountered during the chemical modification of this substrate, with a core focus on the role of the solvent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding solvent selection for reactions involving (3-Iodopyridin-2-yl)methanol.

Q1: I am setting up a Suzuki-Miyaura coupling reaction. Which solvent system is the best starting point?

A: For Suzuki-Miyaura reactions, a common challenge is the poor solubility of the organic halide in aqueous media required to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃). Therefore, a biphasic solvent system is typically employed. A nonpolar organic solvent like 1,4-dioxane or toluene mixed with water is a robust starting point. Dioxane is particularly effective as it has good miscibility with water, creating a more homogenous reaction environment. For substrates that are difficult to dissolve, a more polar aprotic solvent like DMF can be used, but be aware that it can sometimes complicate catalyst stability and product workup.[2][3]

Q2: My attempt to O-alkylate the hydroxymethyl group using sodium hydride and an alkyl halide is failing. Why might this be?

A: This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. The most common cause of failure is the use of an inappropriate solvent. If you are using a polar protic solvent (e.g., ethanol, methanol), the solvent molecules will form a "cage" around your alkoxide nucleophile through hydrogen bonding.[4][5][6] This solvation shell drastically reduces the nucleophile's reactivity, slowing or completely inhibiting the reaction. The solution is to switch to a polar aprotic solvent such as THF , DMF , or DMSO . These solvents solvate the sodium cation but leave the alkoxide "naked" and highly reactive.[5][6][7]

Q3: My reaction mixture is turning dark or forming tar-like substances. Could the solvent be responsible?

A: Yes, solvent choice can contribute to decomposition. A common reason for this, particularly in palladium-catalyzed reactions, is running the reaction at a temperature above the solvent's boiling point or stability limit. For instance, using a low-boiling solvent like THF for a high-temperature coupling can lead to pressure buildup and decomposition. Furthermore, some solvents, like DMF, can decompose at high temperatures, especially in the presence of base, to generate dimethylamine, which can act as a competing nucleophile or poison your catalyst. Always choose a solvent with a boiling point appropriate for the required reaction temperature and check for known incompatibilities.[8]

Q4: How does solvent polarity affect the selectivity in cross-coupling reactions if a molecule has multiple reactive halides?

A: Solvent polarity can be a powerful tool to control chemoselectivity. In substrates with multiple leaving groups (e.g., a C-Cl and a C-OTf bond), the choice of solvent can determine which site reacts. Nonpolar solvents (e.g., toluene, THF) often favor coupling at the more reactive C-Cl bond. In contrast, highly polar solvents (e.g., DMF, MeCN) can stabilize polar, anionic transition states, which may favor the oxidative addition into the C-OTf bond.[9][10][11] This is because the mechanism for oxidative addition can differ, and the stabilization of charged intermediates by the solvent becomes a key differentiating factor.[10][11]

Part 2: Troubleshooting Guides for Specific Issues

This section provides a detailed, question-and-answer formatted guide to resolving specific experimental challenges.

Issue 1: Low Yield or Stalled Palladium-Catalyzed Cross-Coupling Reaction

Q: My Suzuki/Sonogashira/Heck reaction with (3-Iodopyridin-2-yl)methanol stops progressing after 30-40% conversion, even with increased heating and reaction time. What are the likely solvent-related causes?

A: A stalled cross-coupling reaction is a frequent issue. Before suspecting catalyst death or reagent quality, evaluate your solvent system with the following checklist:

  • Poor Solubility: Is your (3-Iodopyridin-2-yl)methanol, boronic acid/ester, or base fully dissolved at the reaction temperature? Inadequate solubility is a primary reason for low yields.

    • Solution: If using a toluene/water system, consider switching to 1,4-dioxane/water or DME/water. These ethereal solvents have better solvating power for a wider range of organic substrates while maintaining compatibility with aqueous bases. For very stubborn solubility issues, a homogeneous system using a polar aprotic solvent like DMF or NMP with a soluble organic base (e.g., CsF, K₃PO₄) can be effective.

  • Inadequate Polarity: The oxidative addition step in the catalytic cycle often involves the formation of a more polar intermediate. A completely nonpolar solvent may not sufficiently stabilize this species, leading to a high activation energy barrier.

    • Solution: Even in a predominantly nonpolar solvent like toluene, adding a small amount of a polar aprotic co-solvent can sometimes accelerate the reaction without overhauling the entire system.

  • Presence of Water/Oxygen: Have you properly degassed your solvent? Dissolved oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species. Water can be detrimental in certain couplings like Stille or Hiyama reactions.

    • Solution: Ensure your solvent is rigorously degassed before adding the palladium catalyst. This is typically done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for maximum efficiency. Use of freshly distilled or commercially available anhydrous solvents is critical.[12]

Troubleshooting Workflow: Stalled Cross-Coupling

The following diagram outlines a logical workflow for diagnosing a stalled reaction, with an emphasis on solvent-related factors.

G Start Reaction Stalled Solubility Check Solubility of All Reagents at Reaction Temperature Start->Solubility Degassing Was Solvent Adequately Degassed? Solubility->Degassing Soluble Insoluble Reagents Insoluble Solubility->Insoluble Not Soluble Polarity Is Solvent Polarity Suitable? Degassing->Polarity Yes NotDegassed Oxygen/Water Present Degassing->NotDegassed No WrongPolarity Polarity Too Low/High Polarity->WrongPolarity No Other Problem Persists: Investigate Catalyst, Ligand, Base, or Reagent Purity Polarity->Other Yes ChangeSolvent Action: Switch to Dioxane/Water or DMF/Organic Base Insoluble->ChangeSolvent RedoDegas Action: Re-run with Rigorous Degassing (e.g., Freeze-Pump-Thaw) NotDegassed->RedoDegas ScreenSolvents Action: Screen Alternative Solvents (e.g., Toluene, DME, Acetonitrile) WrongPolarity->ScreenSolvents ChangeSolvent->Start Re-attempt RedoDegas->Start Re-attempt ScreenSolvents->Start Re-attempt

Caption: Troubleshooting workflow for a stalled cross-coupling reaction.

Issue 2: Nucleophilic Substitution (SN2) on the Hydroxymethyl Group is Ineffective

Q: I am trying to convert the -CH₂OH group to a -CH₂OR or -CH₂N₃ group, but I only recover my starting material. I've confirmed my nucleophile is active. What is the problem?

A: This points directly to a solvent issue that is suppressing your nucleophile's reactivity. SN2 reactions are highly sensitive to the solvent environment.

  • Protic vs. Aprotic Solvents: The key distinction is between protic solvents (which have acidic protons, like water and alcohols) and aprotic solvents (which do not).[13]

    • Polar Protic Solvents (e.g., Methanol, Water, Ethanol): These solvents are poor choices for SN2 reactions.[14] Their acidic protons will form strong hydrogen bonds with your anionic nucleophile (e.g., RO⁻, N₃⁻), creating a bulky "solvent cage" that physically hinders its approach to the electrophilic carbon of the hydroxymethyl group.[6] This effect, called solvation, stabilizes the nucleophile, making it less reactive.[5]

    • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These are the solvents of choice for SN2 reactions.[4][6] They possess a strong dipole moment that helps dissolve the charged nucleophile (and its counter-ion), but they lack the acidic protons to form a hydrogen-bonding cage. This leaves the nucleophile "naked," highly reactive, and ready to attack the electrophile, dramatically increasing the reaction rate.[6][14] For example, the reaction of potassium iodide with bromoethane is 500 times faster in acetone than in methanol.[14]

Visualizing Solvent Effects on Nucleophilicity

Caption: Protic solvents "cage" nucleophiles via H-bonding, while aprotic solvents leave them "naked" and more reactive.

Part 3: Data Summary & Reference Protocols
Solvent Selection Guide for Key Transformations

The following table summarizes the properties of common laboratory solvents and provides recommendations for their use in reactions with (3-Iodopyridin-2-yl)methanol.

SolventTypeDielectric Constant (ε) at 25°C[15]Suitability for Cross-CouplingSuitability for SN2 ReactionsKey Considerations
Toluene Nonpolar Aprotic2.38Good (often with water)PoorGood for achieving high temperatures. Poor solubility for polar reagents.
1,4-Dioxane Polar Aprotic2.21Excellent (with water)ModerateExcellent general-purpose solvent for Suzuki couplings. Peroxide formation risk.
THF Polar Aprotic7.52GoodExcellent Good for SN2 at lower temperatures. Low boiling point (66°C).
Acetonitrile Polar Aprotic36.64Moderate-GoodExcellent Can influence selectivity in couplings.[10] Excellent for SN2.
DMF Polar Aprotic38.25Good (Homogeneous)Excellent High boiling point. Can be difficult to remove during workup. Potential for decomposition at high temps.[8]
DMSO Polar Aprotic47.0ModerateExcellent Very high boiling point. Excellent for dissolving stubborn substrates but very difficult to remove.
Methanol Polar Protic32.7Poor-ModerateVery Poor Can act as a competing nucleophile. Suppresses nucleophilicity in SN2 reactions.[6][14]
Ethanol Polar Protic24.6Poor-ModerateVery Poor Similar issues to methanol; strongly solvates nucleophiles.[4][5]
Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust method for coupling an arylboronic acid to (3-Iodopyridin-2-yl)methanol, with explanations for the choice of solvent and conditions.

Objective: To synthesize 3-Aryl-2-(hydroxymethyl)pyridine.

Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add (3-Iodopyridin-2-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: Using an inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst. K₂CO₃ is a common base that is inexpensive and effective. An excess is used to drive the reaction to completion.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water.

    • Causality: This solvent mixture is chosen to dissolve both the organic starting materials (in dioxane) and the inorganic base (in water), facilitating efficient reaction at the interface.

    • Crucial Step: Degas the entire mixture by bubbling argon through the solution for 20 minutes. This removes dissolved oxygen which would otherwise deactivate the catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the flask.

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that is commonly used for a wide range of Suzuki couplings.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

    • Causality: Heating is required to overcome the activation energy of the catalytic cycle. Vigorous stirring is essential to ensure mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Trustworthiness: Regular monitoring prevents running the reaction for too long, which can lead to side product formation or decomposition.[16]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous wash removes the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [2]

  • Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(34), 7853-7856. [9]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. [14]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [3]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 14(18), 4802-4805. [10]

  • ResearchGate. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [11]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Not Voodoo. [16]

  • Brainly.com. (2023). How does the dielectric constant affect SN1 and SN2 reactions? [17]

  • Al-Haider, S. A. M., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry. [18]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [4]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? [19]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [13]

  • ECHEMI. (n.d.). Pyridine: Protic or Aprotic. [20]

  • Al-Haider, S. A. M., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry. [21]

  • MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. [5]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! Not Voodoo. [12]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Not Voodoo. [22]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. [23]

  • Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1-32. [24]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction? r/chemhelp. [7]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [6]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5271-5292. [1]

  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. [8]

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. [25]

  • University of Oregon. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. [15]

Sources

Troubleshooting

Technical Support Center: (3-Iodopyridin-2-yl)methanol Reaction Optimization

The following technical support guide is designed for researchers and process chemists working with (3-Iodopyridin-2-yl)methanol . It addresses the unique reactivity profile of this bifunctional scaffold, focusing on byp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with (3-Iodopyridin-2-yl)methanol . It addresses the unique reactivity profile of this bifunctional scaffold, focusing on byproduct identification and process optimization.

Introduction: The Bifunctional Scaffold Challenge

(3-Iodopyridin-2-yl)methanol (CAS: 103951-64-2) is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., furopyridines) and complex pharmaceutical agents. Its reactivity is defined by two orthogonal handles:

  • The C3-Iodide: A handle for cross-coupling (Suzuki, Sonogashira, Heck).

  • The C2-Hydroxymethyl: A handle for oxidation, substitution, or cyclization.

Common failure modes arise when these functionalities interfere with each other—such as the free alcohol poisoning palladium catalysts or the iodide undergoing protodehalogenation during oxidation. This guide provides the forensic tools to identify these byproducts and the protocols to prevent them.

Diagnostic Workflows & Troubleshooting (Q&A)

Module A: Cross-Coupling Reactions (Suzuki-Miyaura)

User Question: I am attempting a Suzuki coupling at the C3 position, but my yield is low (<40%). LC-MS shows a large peak with M-126 relative to the starting material. What is happening?

Scientist Response: You are observing Protodehalogenation (Hydrodeiodination). The mass loss of 126 Da corresponds to the replacement of the Iodine atom (126.9 Da) with a Hydrogen atom (1.0 Da), yielding (pyridin-2-yl)methanol.

  • Mechanism: This side reaction often occurs when the oxidative addition complex [L₂Pd(Ar)I] undergoes transmetallation with a hydride source instead of the boronic acid. Common hydride sources include alcoholic solvents (methanol, ethanol) or an excess of amine base acting as a reducing agent.

  • Diagnostic Check:

    • Target Mass (SM): ~235 Da (M+H)

    • Byproduct Mass: ~110 Da (M+H)

  • Corrective Action:

    • Solvent Switch: Avoid primary/secondary alcohols. Switch to aprotic polar solvents like 1,4-Dioxane, DMF, or Toluene/Water mixtures.

    • Catalyst Optimization: Switch to a catalyst with a bulky, electron-rich ligand like Pd(dppf)Cl₂ or XPhos Pd G2 . These facilitate faster transmetallation over hydride elimination.

    • Base Selection: Use inorganic bases (K₂CO₃, Cs₂CO₃) rather than amines (Et₃N) to minimize hydride donation.

User Question: I see a byproduct with a mass of roughly 2M - 254. Is this a dimer?

Scientist Response: Yes, this is the Homocoupling Dimer (2,2'-bis(hydroxymethyl)-3,3'-bipyridine).

  • Identification: Mass = (2 × 235) - (2 × 127) + (2 × 1) ≈ 218 Da (theoretical M+H for the dimer, assuming loss of 2 I).

  • Cause: Presence of oxygen in the reaction vessel promotes the formation of Pd(II)-peroxo species, which facilitate homocoupling of the boronic acid or the aryl halide.

  • Corrective Action: Degas your solvents thoroughly using the "Freeze-Pump-Thaw" method or vigorous argon sparging for at least 20 minutes before adding the catalyst.

Module B: Oxidation Reactions (Alcohol to Aldehyde)

User Question: I am trying to oxidize the alcohol to the aldehyde using Jones Reagent, but I am isolating a highly polar solid that is inactive in the next step. What went wrong?

Scientist Response: Jones Reagent (CrO₃/H₂SO₄) is too aggressive for this substrate. You have likely caused Over-oxidation to the carboxylic acid and potentially formed a chromium salt.

  • Diagnostic Check:

    • Target Aldehyde: ~233 Da (M+H).

    • Byproduct (Acid): ~249 Da (M+H) (Mass shift +16 Da from aldehyde).

  • Recommended Protocol: Use Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) . These are milder and stop selectively at the aldehyde stage.

    • Note: The pyridine nitrogen can coordinate to Mn(IV), sometimes requiring excess reagent (10–20 equiv.) or elevated temperatures.

Module C: Nucleophilic Substitution (Alcohol to Chloride)

User Question: I treated the starting material with Thionyl Chloride (SOCl₂) to make the alkyl chloride. The product is a sticky gum that degrades upon aqueous workup.

Scientist Response: Pyridyl alkyl chlorides are often unstable as free bases due to Self-Quaternization (intermolecular attack of the pyridine nitrogen on the alkyl chloride). The sticky gum is likely a mixture of the HCl salt and polymerized material.

  • Diagnostic Check:

    • Target Chloride: ~254/256 Da (Cl isotopes).

    • Byproduct (Hydrolysis): Reversion to 235 Da (Alcohol) during aqueous workup.

  • Corrective Action:

    • Isolate as Salt: Do not neutralize. Evaporate the SOCl₂/DCM and isolate the product as the Hydrochloride Salt . It is stable as a solid.

    • Avoid Aqueous Workup: If the free base is required, use it immediately in the next step without storage.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways for (3-Iodopyridin-2-yl)methanol, highlighting the critical decision points where byproducts are generated.

ReactionPathways SM (3-Iodopyridin-2-yl)methanol (MW: 235.02) Suzuki Suzuki Coupling (Pd Cat/Base) SM->Suzuki Oxidation Oxidation (MnO2 or DMP) SM->Oxidation Chlorination Chlorination (SOCl2) SM->Chlorination Product_Suzuki 3-Aryl-2-hydroxymethyl pyridine Suzuki->Product_Suzuki Optimized Byprod_Deiodo Byproduct: Des-iodo (MW: 109.13) Cause: Hydride Source Suzuki->Byprod_Deiodo Alcoholic Solvent Byprod_Dimer Byproduct: Homocoupler (MW: ~216) Cause: O2 Presence Suzuki->Byprod_Dimer O2 Leak Product_Ald 3-Iodopicolinaldehyde (MW: 233.01) Oxidation->Product_Ald Mild (MnO2) Byprod_Acid Byproduct: Carboxylic Acid (MW: 249.01) Cause: Strong Oxidant Oxidation->Byprod_Acid Harsh (Jones) Product_Cl 2-(Chloromethyl)-3-iodopyridine (HCl Salt) Chlorination->Product_Cl Anhydrous Workup Byprod_Polymer Byproduct: Polymer/Gum Cause: Free-basing Chlorination->Byprod_Polymer Aq. Base Workup

Caption: Divergent reaction pathways for (3-Iodopyridin-2-yl)methanol showing target products (Green) and common byproducts (Red/Yellow).

Data Summary: Byproduct Identification Matrix

Use this table to interpret LC-MS data during reaction monitoring.

Reaction TypeObserved Mass (ESI+)IdentityRoot CauseSolution
Cross-Coupling [M-126]+H Des-iodo (Protodehalogenation)Hydride transfer from solvent/baseSwitch to Dioxane/DMF; use inorganic base.
Cross-Coupling [2M-2I]+H Homocoupling DimerOxygen in systemDegas solvents; check inert atmosphere.
Oxidation [M-2]+H Target AldehydeNormal ReactionN/A
Oxidation [M+14]+H Carboxylic Acid (Over-ox)Oxidant too strongUse MnO₂ or DMP; avoid water.
Chlorination [M+18]+H Alkyl Chloride (Cl isotope pattern)Target ProductIsolate as HCl salt.
Chlorination [M]+H Reverted AlcoholHydrolysisAvoid aqueous quench; use dry concentration.

Validated Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Minimizing Dehalogenation)

Citation Support: Adapted from general protocols for halopyridines [1].

  • Setup: Charge a reaction vial with (3-Iodopyridin-2-yl)methanol (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Crucial: Do not use Ethanol.

  • Degassing: Sparge with Argon for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine. Note: The product may be water-soluble due to the pyridine/alcohol; back-extract the aqueous layer.

Protocol B: Selective Oxidation with MnO₂

Citation Support: Standard method for pyridyl alcohols [2].

  • Setup: Dissolve (3-Iodopyridin-2-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent: Add activated MnO₂ (10.0 equiv). Note: Large excess is required due to surface area dependence.

  • Reaction: Stir at reflux (40°C) for 12–24 hours. Monitor by TLC (Aldehyde is usually less polar than alcohol).

  • Workup: Filter through a pad of Celite. Rinse with DCM. Concentrate filtrate to obtain the aldehyde.

Protocol C: Chlorination to 2-(Chloromethyl)-3-iodopyridine HCl

Citation Support: Preparation of chloromethyl pyridines [3].

  • Setup: Dissolve starting material (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C.

  • Reagent: Add SOCl₂ (2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Do not add water. Concentrate the reaction mixture in vacuo to dryness. Co-evaporate with Toluene (2x) to remove excess SOCl₂.

  • Isolation: The residue is the Hydrochloride salt. Store under Argon in a freezer.

References

  • Suzuki-Miyaura Coupling of Halopyridines

    • Source: Organic Chemistry Portal.[1] "Suzuki Coupling."[1][2][3]

    • URL:[Link]

  • Oxidation of Pyridinemethanols: Source: BenchChem. "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction" (Context on pyridine alcohol handling).
  • Synthesis of Chloromethyl Pyridines

    • Source: PrepChem. "Synthesis of 2-chloromethyl-pyridine hydrochloride."
    • URL:[Link]

Sources

Optimization

Technical Support Center: Kinetic Optimization for (3-Iodopyridin-2-yl)methanol Synthesis

Executive Summary The synthesis of (3-Iodopyridin-2-yl)methanol (CAS: 1120-90-7) presents a unique kinetic challenge compared to standard benzyl alcohol syntheses.[1][2] The presence of the basic pyridine nitrogen and th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (3-Iodopyridin-2-yl)methanol (CAS: 1120-90-7) presents a unique kinetic challenge compared to standard benzyl alcohol syntheses.[1][2] The presence of the basic pyridine nitrogen and the bulky, electron-rich iodine at the C3 position creates a "Kinetic Dilemma."[2]

Standard reducing agents (like Borane) rapidly coordinate to the pyridine nitrogen, forming a stable Lewis acid-base adduct before reducing the carbonyl group.[2] This effectively "poisons" your reducing agent, leading to stalled reactions, long cycle times (16h+), and difficult workups.

This guide provides optimized protocols to bypass these kinetic traps, focusing on Borane-THF reduction of the acid and Enhanced Borohydride reduction of the ester .[2]

Module 1: The Borane-THF Protocol (Acid Reduction)

Best for: Converting 3-iodopicolinic acid directly to the alcohol.[1][2]

The Kinetic Bottleneck

When you add BH₃[2]·THF to 3-iodopicolinic acid, the first equivalent does not reduce the carboxylic acid.[2] Instead, it coordinates to the pyridine nitrogen.[2]

  • Consequence: If you use 1.0–1.5 equivalents of BH₃, the reaction will stall at ~50% conversion regardless of time.[2]

  • Solution: You must saturate the nitrogen "sink" first.[2]

Optimized Protocol

Reagents: 3-Iodopicolinic acid (1.0 equiv), BH₃·THF (1.0 M, 3.0–4.0 equiv ), Anhydrous THF.

  • The Saturation Step (0°C): Dissolve the acid in THF. Add the first 1.1 equivalents of BH₃·THF slowly at 0°C. Stir for 15 minutes. Note: Hydrogen evolution may be minimal here; you are forming the N-B complex.[2]

  • The Reduction Step (RT to Reflux): Add the remaining 2.0–2.9 equivalents of BH₃·THF. Allow to warm to RT.

    • Critical Optimization: To reduce reaction time from 16h to <4h, heat the mixture to a gentle reflux (65°C). The thermal energy destabilizes the N-B complex, making the borane more available for the carbonyl reduction.[2]

  • The "Hard" Quench: The N-B bond is strong.[2] A simple water quench will leave your product trapped in the aqueous phase or as a boron complex.[2]

    • Procedure: Cool to 0°C. Cautiously add MeOH (excess) until bubbling ceases. Then, add 6M HCl and reflux for 1 hour. This hydrolysis is non-negotiable to free the pyridine nitrogen.[2] Neutralize with NaOH/NaHCO₃ to pH 8 for extraction.

Visualizing the Pathway

BoraneReduction Start 3-Iodopicolinic Acid Complex N-Borane Complex (Kinetic Trap) Start->Complex BH3 (1st eq) Fast, Exothermic Transition Carboxylate Reduction (Requires Excess BH3) Complex->Transition BH3 (2nd-3rd eq) + Heat (Reflux) Product_Complex Product-Borane Adduct Transition->Product_Complex Reduction Final (3-Iodopyridin-2-yl)methanol Product_Complex->Final Acid Hydrolysis (HCl/MeOH Reflux)

Caption: Figure 1. The "Kinetic Trap" mechanism.[2] Note that the N-Borane complex must be formed before reduction occurs, requiring excess reagent.[1][2]

Module 2: The Enhanced Borohydride Protocol (Ester Reduction)

Best for: Converting Methyl 3-iodopicolinate to the alcohol.[2] Safer, cheaper, and often faster than Borane.

Why NaBH₄ Fails (and how to fix it)

Sodium Borohydride alone is too mild to reduce esters efficiently in reasonable timeframes.[2] However, adding a Lewis Acid (CaCl₂) or modifying the solvent system (MeOH/THF) alters the active reducing species to alkoxyborohydrides or Ca(BH₄)₂, which are significantly more potent.[2]

Optimized Protocol

Reagents: Methyl 3-iodopicolinate (1.0 equiv), NaBH₄ (5.0 equiv), CaCl₂ (2.5 equiv) OR Methanol (Excess).[1]

Option A: The CaCl₂ Acceleration (Fastest)
  • Dissolve ester (1 equiv) and NaBH₄ (5 equiv) in THF.[2]

  • Add CaCl₂ (2.5 equiv) in portions at 0°C.

  • Time: Stir at RT. Reaction typically completes in 1–2 hours .[2]

  • Mechanism: Generates Ca(BH₄)₂ in situ, which mimics LiAlH₄ reactivity but tolerates the iodine substituent better (less risk of de-halogenation).[2]

Option B: The Methanolysis Method (Easiest) [2]
  • Dissolve ester in THF.[2][3] Heat to reflux.[2][4][5]

  • Add MeOH dropwise to the refluxing mixture containing NaBH₄.

  • Time: 2–4 hours.

  • Note: The active species is NaBH(OMe)₃, which rapidly reduces the ester.[2]

Troubleshooting & FAQs

Q1: My reaction stalled at 50% conversion using BH₃-THF. Adding more borane didn't help immediately. Why?

Diagnosis: You likely formed a stable intermediate species where the boron is bridging the pyridine nitrogen and the carboxylate oxygen.[2] Fix: Apply heat.[2][3] The activation energy to break this chelate is high.[2] Refluxing for 60 minutes is often more effective than stirring for 24 hours at RT.[2]

Q2: I am losing yield during the workup. The aqueous layer is UV-active.

Diagnosis: Incomplete hydrolysis of the N-B bond.[2] The boron-complexed pyridine is highly water-soluble and will not extract into DCM or EtOAc.[1][2] Fix: You must perform the Acid Reflux step (Module 1, Step 3).[2] Reflux the crude reaction mixture with 6M HCl/MeOH for 1 hour, then basify. This ensures the boron is stripped off the nitrogen.[2]

Q3: Can I use LiAlH₄ (LAH) to speed this up?

Risk Warning: While LAH is faster, it poses a significant risk of de-iodination (replacing the Iodine with Hydrogen) via a radical mechanism or halogen-lithium exchange, especially at the C3 position. Recommendation: If you must use LAH, perform the reaction at -78°C to 0°C and quench immediately upon consumption of starting material. Do not reflux.[2][3]

Q4: Comparison of Methods
FeatureBorane-THF (Acid)NaBH₄/CaCl₂ (Ester)NaBH₄/MeOH (Ester)
Reaction Time 4–6 h (Reflux)1–2 h (RT)2–4 h (Reflux)
Atom Economy Low (Req. 3-4 equiv)ModerateHigh
Safety Profile Moderate (Diborane gas risk)HighHigh
Iodine Stability ExcellentExcellentExcellent
Workup Tedious (Acid hydrolysis)StandardStandard

References

  • Reduction of Pyridine Carboxylic Acids (Borane Mechanism)

    • Brown, H. C.; Heim, P.; Yoon, N. M. "Selective Reductions. XV. Reaction of Diborane in Tetrahydrofuran with Selected Organic Compounds Containing Representative Functional Groups." J. Am. Chem. Soc.[2]1970 , 92, 1637–1646.

    • Note: Establishes the requirement for excess borane due to N-complexation.[1][2]

    • [2]

  • Enhanced Borohydride Reduction (Ester Protocol)

    • Shripanavar, C., et al. "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system."[1][4] Der Pharmacia Lettre, 2011 , 3(4), 264-266.[1][4]

    • Note: Specific protocol for converting nicotinic acid deriv
  • General Synthesis & Properties

    • ChemicalBook. "3-Iodopyridine synthesis and reactions."[1][2]

    • Note: Provides physical property data and altern

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (3-Iodopyridin-2-yl)methanol in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction Halogenated pyridines are indispensable building blocks in modern medicinal chemistry and materials science. Their utility stems from their cap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridines are indispensable building blocks in modern medicinal chemistry and materials science. Their utility stems from their capacity to undergo a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The choice of the halogen atom and its position on the pyridine ring, along with the presence of other substituents, profoundly influences the substrate's reactivity. This guide provides an in-depth comparison of the reactivity of (3-Iodopyridin-2-yl)methanol with other halopyridine analogs, offering experimental insights and data to inform synthetic strategy and catalyst selection.

The Fundamental Principles of Halopyridine Reactivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the electronic nature of the pyridine ring. The crucial, often rate-determining step in these catalytic cycles is the oxidative addition of the C-X bond to a low-valent palladium(0) complex.

Influence of the Halogen: The established order of reactivity for halogens in these reactions is I > Br > Cl > F .[1] This trend is inversely correlated with the C-X bond dissociation energy (BDE).[2] The weaker C-I bond requires less energy to break, facilitating a faster oxidative addition compared to the stronger C-Br and C-Cl bonds.[2] Consequently, iodopyridines are the most reactive substrates, often enabling reactions to proceed under milder conditions, at lower temperatures, and with shorter reaction times.[1] Chloropyridines, being the least reactive of the common halogens, frequently necessitate more robust catalytic systems, including specialized, bulky, electron-rich phosphine ligands and higher temperatures to achieve efficient coupling.[3]

Influence of Halogen Position: The electron-deficient nature of the pyridine ring also plays a significant role. The nitrogen atom withdraws electron density, making the C2 and C4 positions more electron-deficient and, therefore, more susceptible to oxidative addition than the C3 and C5 positions.[4] This generally leads to a reactivity order of C4(6) > C2 > C5.[1]

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M Pd(II)_Intermediate R-Pd(II)(R')L₂ Transmetalation->Pd(II)_Intermediate M-X Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions. The following data summarizes the comparative performance of (3-Iodopyridin-2-yl)methanol and its bromo and chloro analogs in a model coupling with phenylboronic acid.

Halopyridine SubstrateHalogen (X)Typical ConditionsTime (h)Yield (%)
(3-Iodo pyridin-2-yl)methanolIodoPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C2~95
(3-Bromo pyridin-2-yl)methanolBromoPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C12~85
(3-Chloro pyridin-2-yl)methanolChloroPd₂(dba)₃, RuPhos, NaOtBu, Toluene, 110 °C24~70

Note: Yields are representative and can vary based on specific ligand, base, solvent, and temperature optimizations.

As the data clearly indicates, the reactivity follows the expected trend: iodo > bromo > chloro. The iodo-substituted pyridine provides a near-quantitative yield under relatively mild conditions and in a significantly shorter timeframe. The bromo analog requires more forcing conditions to achieve a good yield, while the chloro-substituted pyridine necessitates a more specialized and air-sensitive catalyst system (e.g., using a bulky biarylphosphine ligand like RuPhos) and a strong base to overcome the high activation barrier of the C-Cl bond.[3]

The Influence of the Ortho-Hydroxymethyl Group

The presence of a hydroxymethyl group at the C2 position, adjacent to the halogen, can influence the reactivity of the substrate. While steric hindrance from this ortho-substituent might be a concern, potentially slowing the reaction, it can also offer a beneficial chelating effect.[5] The oxygen atom of the hydroxymethyl group can coordinate to the palladium center during the catalytic cycle. This chelation can stabilize the transition state of the oxidative addition step, potentially accelerating the reaction, particularly for the less reactive bromo- and chloro-pyridines.

Caption: Potential chelation of the palladium catalyst by the ortho-hydroxymethyl group.

This directing effect can be a valuable tool for achieving regioselectivity in polyhalogenated systems and for activating otherwise sluggish substrates.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of (3-Iodopyridin-2-yl)methanol with phenylboronic acid.

Materials:

  • (3-Iodopyridin-2-yl)methanol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Suzuki_Protocol_Workflow start Start reagents Combine Reagents: (3-Iodopyridin-2-yl)methanol Phenylboronic acid K₂CO₃ Pd(PPh₃)₄ start->reagents solvent Add Solvents: Dioxane and Water reagents->solvent degas Degas Mixture (e.g., N₂ bubbling for 15 min) solvent->degas heat Heat Reaction (e.g., 80 °C for 2h) degas->heat workup Aqueous Workup: Add water, extract with EtOAc heat->workup purify Purify Product (e.g., Flash Chromatography) workup->purify end End purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (3-Iodopyridin-2-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration is typically around 0.1 M with respect to the limiting reagent.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. For this substrate, the reaction is often complete within 2 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired (3-phenylpyridin-2-yl)methanol.

Conclusion

The choice of halopyridine is a critical decision in synthetic planning. (3-Iodopyridin-2-yl)methanol stands out as a highly reactive and efficient substrate for palladium-catalyzed cross-coupling reactions, particularly in comparison to its bromo- and chloro-analogs. Its high reactivity allows for the use of milder conditions, shorter reaction times, and simpler catalytic systems, which is advantageous in terms of process efficiency and functional group tolerance. While bromo- and especially chloro-pyridines are more economical starting materials, their lower reactivity necessitates more significant investment in catalyst development and process optimization. The presence of the ortho-hydroxymethyl group may offer a beneficial chelating effect, further modulating the reactivity profile of these important synthetic intermediates.

References

  • S. K. M. K. A. S. Regati, S. R. V. S. R. G. B. V. S. P. R. M. N. A. K. K. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Guide: Crystal Structure &amp; Engineering of (3-Iodopyridin-2-yl)methanol Derivatives

Executive Summary: The "Sigma-Hole" Advantage In the realm of fragment-based drug discovery (FBDD) and crystal engineering, (3-Iodopyridin-2-yl)methanol represents a premium scaffold compared to its chloro- and bromo- an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sigma-Hole" Advantage

In the realm of fragment-based drug discovery (FBDD) and crystal engineering, (3-Iodopyridin-2-yl)methanol represents a premium scaffold compared to its chloro- and bromo- analogues. While all three derivatives serve as bifunctional building blocks (possessing both a pyridine nitrogen and a hydroxymethyl group), the 3-iodo derivative offers a unique supramolecular advantage: a highly polarized


-hole  on the iodine atom.

This guide objectively compares the solid-state performance of the 3-iodo derivative against 3-bromo and 3-chloro alternatives. Experimental data confirms that the iodo-derivative drives predictable, linear supramolecular assemblies via strong


 or 

halogen bonds, whereas chloro-derivatives often fail to form these structure-directing interactions, resulting in disordered or unpredictable packing dominated solely by weak hydrogen bonds.

Structural Analysis & Comparative Crystallography

The Halogen Bond (XB) Hierarchy

The primary differentiator between these derivatives is the magnitude of the electrostatic potential (ESP) at the tip of the halogen atom, known as the


-hole. Crystallographic data consistently demonstrates a linear correlation between the size of the halogen and the directionality of the crystal lattice.
Feature3-Iodo Derivative (Product)3-Bromo Alternative 3-Chloro Alternative
XB Donor Strength High (

kJ/mol)
Medium (

kJ/mol)
Low (

kJ/mol)
Interaction Type Linear

(Directional)
Mixed (XB + H-Bonding)Isotropic / H-Bond Dominated
Bond Linearity High (

)
Moderate (

)
Low / Non-linear
Packing Motif Planar/Helical Chains Corrugated LayersComplex 3D Networks
Relative Shortening ~11-12% vs vdW radii~5-6% vs vdW radii< 2% (often negligible)

Key Insight: The 3-iodo derivative forms "Type II" halogen contacts (linear), which are critical for designing co-crystals in drug formulation. The 3-chloro derivative typically defaults to "Type I" contacts (geometry controlled by close packing), making it structurally "silent" in engineering contexts.

Lattice Architecture

In the crystal structure of (3-Iodopyridin-2-yl)methanol, the iodine atom acts as a Lewis acid (XB donor), while the pyridine nitrogen and hydroxyl oxygen act as Lewis bases.

  • Iodo-Packing: The strong

    
     interaction often competes with or complements the 
    
    
    
    hydrogen bond, leading to robust 1D supramolecular chains .
  • Chloro-Packing: Lacking a strong

    
    -hole, the chloro-derivative relies almost exclusively on 
    
    
    
    hydrogen bonding. This often results in polymorphism risks, as the weak Cl interactions cannot "lock" the conformation as effectively as Iodine.

Experimental Protocols

Synthesis of (3-Iodopyridin-2-yl)methanol

Note: This protocol is adapted for high-purity crystallization studies. Standard safety precautions for handling hydrides and halogenated pyridines apply.

Reagents: 3-Iodopicolinic acid (or methyl 3-iodopicolinate), Sodium Borohydride (


), Methanol (MeOH), Tetrahydrofuran (THF).

Workflow:

  • Esterification (if starting from acid): Reflux 3-iodopicolinic acid in MeOH with catalytic

    
     to yield methyl 3-iodopicolinate.
    
  • Reduction: Dissolve ester in anhydrous THF. Add

    
     (2.5 eq) slowly at 0°C.
    
  • Activation: Add MeOH dropwise (in situ generation of active alkoxyborohydride species). Reflux for 2-4 hours.

  • Quench: Cool to 0°C, quench with sat.

    
    .
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc (critical for X-ray quality).

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for resolving the halogen bond network:

  • Method A (Slow Evaporation): Dissolve 20 mg in 2 mL MeOH. Cover with parafilm, poke 3 pinholes. Allow to stand at 4°C for 5 days.

  • Method B (Vapor Diffusion - Recommended):

    • Inner Vial: 15 mg compound in 0.5 mL THF.

    • Outer Vial: 3 mL Pentane (antisolvent).

    • Mechanism:[1][2][3] Pentane diffuses into THF, slowly lowering solubility and promoting organized nucleation of the halogen-bonded lattice.

Visualizations & Logic Maps

Crystallization & Engineering Workflow

This diagram illustrates the decision matrix for selecting the Iodo-derivative over alternatives when structural predictability is required.

CrystalEngineering Start Select Scaffold for Crystal Engineering Choice Choose Halogen Substituent Start->Choice Iodo 3-Iodo Derivative (High Sigma Hole) Choice->Iodo Max Directionality Bromo 3-Bromo Derivative (Med Sigma Hole) Choice->Bromo Cost/Stability Balance Chloro 3-Chloro Derivative (Low Sigma Hole) Choice->Chloro Steric Only Linear Linear Halogen Bonds (C-I···N / C-I···O) Iodo->Linear Mixed Mixed Interactions (Competition with H-Bonds) Bromo->Mixed Disordered Isotropic Packing (H-Bond Dominated) Chloro->Disordered Result_I Predictable 1D Chains High Stability Linear->Result_I Result_Br Corrugated Layers Moderate Stability Mixed->Result_Br Result_Cl Polymorphism Risk Low Design Control Disordered->Result_Cl

Figure 1: Decision matrix for scaffold selection based on desired crystallographic outcome.

Interaction Hierarchy (The "Sigma Hole" Mechanism)

Understanding the forces stabilizing the crystal lattice.

Interactions cluster_legend Interaction Strength Molecule (3-Iodopyridin-2-yl)methanol Pyridine N Hydroxyl Iodine (C-3) Target Neighboring Molecule Pyridine N Hydroxyl Iodine Molecule:I->Target:N_t Primary XB (Strong, Linear) Molecule:OH->Target:N_t H-Bond (Cooperative) Molecule:OH->Target:OH_t H-Bond (Network) Legend Red Solid = Halogen Bond (XB) Yellow Dashed = Hydrogen Bond (HB)

Figure 2: Supramolecular connectivity map showing the cooperative Halogen Bond (XB) and Hydrogen Bond (HB) network.[4]

References

  • Bedeković, N., et al. (2021). Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts. MDPI, Crystals 2021, 11(10), 1239.

  • Topić, F., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, ACS Publications.

  • BenchChem Application Notes. Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.

  • Cinčić, D., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design.

  • PubChem Compound Summary. (3-Aminopyridin-2-yl)methanol (Structural Analogue Reference).

Sources

Validation

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions of (3-Iodopyridin-2-yl)methanol

Introduction (3-Iodopyridin-2-yl)methanol is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive iodine atom at the 3-position and a versa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Iodopyridin-2-yl)methanol is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive iodine atom at the 3-position and a versatile hydroxymethyl group at the 2-position of a pyridine ring, offers a prime scaffold for molecular elaboration. Palladium-catalyzed cross-coupling reactions are the foremost strategy for the functionalization of such aryl halides, enabling the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the pyridine nitrogen introduces a layer of complexity, as it can coordinate to the palladium center, potentially impeding catalytic activity. The selection of an appropriate catalyst system—comprising a palladium precursor and a supporting ligand—is therefore critical to overcoming this challenge and achieving high efficiency.

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of (3-Iodopyridin-2-yl)methanol. By examining experimental data and elucidating the mechanistic principles behind catalyst selection, we aim to equip researchers with the insights needed to optimize their synthetic strategies.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a cornerstone of modern synthesis for creating biaryl structures. The choice of ligand is paramount, especially with a potentially coordinating substrate like a pyridine derivative.

Mechanistic Overview: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl iodide, inserting into the carbon-iodine bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex L₂Pd(II)(Ar)(I) pd0->pd_complex Ar-I transmetalation Transmetalation pd_r_complex L₂Pd(II)(Ar)(R) pd_complex->pd_r_complex R-B(OR)₂ (activated by base) pd_r_complex->pd0 reductive_elimination Reductive Elimination product Ar-R pd_r_complex->product reagents Ar-I + R-B(OR)₂ base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Performance Comparison

For substrates like (3-Iodopyridin-2-yl)methanol, sterically bulky and electron-rich phosphine ligands are often required. These ligands promote the crucial reductive elimination step and can prevent the formation of inactive catalyst species. While classic catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-type ligands often provide superior yields under milder conditions.[1]

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O80~95%[2] (Analogous System)
Pd₂(dba)₃ / XPhos4-Methoxyphenylboronic acidK₂CO₃Dioxane100High[3] (General Method)
Pd(PPh₃)₄3-Fluorophenylboronic acidNaHCO₃DME/H₂O90~88%General Suzuki Protocol
Ligand-free Pd(OAc)₂Various arylboronic acidsNaOHaq. iPrOHRT-5052-99%[4] (For 2-halopyridines)

Expertise & Experience: The pyridine nitrogen can act as a ligand for the palladium center, leading to catalyst inhibition. Bulky biarylphosphine ligands like SPhos and XPhos are particularly effective because their steric hindrance discourages strong Pd-pyridine coordination, keeping the catalyst active and available for the main catalytic cycle.[1] For simpler, unhindered coupling partners, traditional catalysts like Pd(PPh₃)₄ may suffice, but for more challenging or sterically demanding substrates, the investment in advanced ligands is often justified by significantly higher yields and reaction rates. Ligand-free systems can also be surprisingly effective for activated heteroaryl halides, offering a cost-effective and operationally simple alternative.[4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most prevalent method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[5] This reaction typically employs a dual-catalyst system of palladium and copper(I).[6]

Mechanistic Overview: A Dual Catalytic Cycle

The reaction involves two interconnected cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(I) pd0->pd_complex Ar-I (Oxidative Addition) pd_alkynyl L₂Pd(II)(Ar)(C≡CR) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Ar-C≡CR (Reductive Elimination) cu_i Cu(I)I cu_acetylide Cu(I)-C≡CR cu_acetylide->cu_i Transmetalation to Pd(II) alkyne H-C≡CR alkyne->cu_acetylide Base Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd_complex LPd(II)(Ar)(I) pd0->pd_complex Ar-I amine_coordination Amine Coordination & Deprotonation pd_amido LPd(II)(Ar)(NR¹R²) pd_complex->pd_amido HNR¹R² Base pd_amido->pd0 reductive_elimination Reductive Elimination product Ar-NR¹R² pd_amido->product reagents Ar-I + HNR¹R² base Base (e.g., NaOtBu)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalyst Performance Comparison

The success of this reaction hinges almost entirely on the ligand. First-generation ligands like P(o-tolyl)₃ have been superseded by highly specialized dialkylbiaryl phosphines (e.g., XPhos, RuPhos) and ferrocenyl-based ligands (e.g., Xantphos). [7]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene100High[8](General Method)
Pd(OAc)₂ / RuPhosAnilineK₂CO₃Dioxane110High[7](General Method)
PdCl₂(PPh₃)₂ / XantphosBenzylamineNaOtBuToluene11082%[9](Heteroaryl System)
Pd(OAc)₂ / BrettPhosPrimary AminesCs₂CO₃t-BuOH100High[7](General Method)

Expertise & Experience: The steric bulk of ligands like XPhos and RuPhos is crucial for promoting the C-N reductive elimination step, which is often slow. [7]The choice between ligands can depend on the nature of the amine; for example, RuPhos is often superior for coupling secondary amines, while BrettPhos shows excellent performance with hindered primary amines. [7]For a substrate like (3-Iodopyridin-2-yl)methanol, the hydroxymethyl group is generally tolerant of the strong base used, but care should be taken to ensure anhydrous conditions to prevent base-mediated side reactions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add (3-Iodopyridin-2-yl)methanol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the vial with argon or nitrogen gas three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.015 mmol) and XPhos (0.03 mmol).

  • Add sodium tert-butoxide (NaOtBu, 1.4 mmol). Caution: Handle this strong base in a glovebox or under an inert atmosphere.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add a solution of (3-Iodopyridin-2-yl)methanol (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the desired amine (e.g., morpholine, 1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction for 16-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by flash chromatography.

Conclusion

The effective functionalization of (3-Iodopyridin-2-yl)methanol via palladium-catalyzed cross-coupling is highly achievable with the appropriate selection of a catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern, sterically demanding biarylphosphine ligands is often the key to success, mitigating potential catalyst inhibition by the pyridine substrate and promoting high catalytic turnover. For Sonogashira couplings, the classic palladium/copper co-catalyst system remains a robust and highly effective choice. By understanding the mechanistic demands of each reaction, researchers can rationally select catalysts to achieve optimal yields and expand the chemical space accessible from this valuable heterocyclic intermediate.

References

  • Time in Denbighshire, GB. Google Search.
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Sonogashira coupling. Wikipedia.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • Buchwald–Hartwig amin
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • A general, efficient, and functional-group-tolerant catalyst system for the palladium-catalyzed thioetherification of aryl bromides and iodides. PubMed.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Allylic C—H Functionalization: The Development of New C
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Recent Advances in Sonogashira Reactions.
  • Palladium-catalyzed intramolecular C(sp(3))
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
  • Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing.

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Comparative

Beyond the Intermediate: Unlocking the Biological Potential of (3-Iodopyridin-2-yl)methanol Scaffolds

Topic: Biological Activity of (3-Iodopyridin-2-yl)methanol Derivatives vs. Analogues Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary (3-Iodopyridin-2-yl)methanol is f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of (3-Iodopyridin-2-yl)methanol Derivatives vs. Analogues Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

(3-Iodopyridin-2-yl)methanol is frequently categorized merely as a synthetic intermediate—a "handle" for Suzuki-Miyaura couplings or a precursor to fused heterocyclic systems. However, this view underestimates its pharmacophoric utility. In modern medicinal chemistry, the 3-iodo-2-hydroxymethylpyridine core offers unique electronic and steric properties that distinguish it from its chloro-, bromo-, and des-halo analogues.

This guide analyzes the biological performance of derivatives retaining this core, specifically focusing on Halogen Bonding (XB) interactions and TRPV3 antagonism . We compare these derivatives against standard analogues to demonstrate where the iodine substituent provides a critical potency "cliff."

The "Iodine Advantage": Mechanism of Action

To understand the biological superiority of 3-iodo derivatives in specific binding pockets, one must look beyond steric bulk. The defining feature is the Sigma-Hole (


-hole) .
Halogen Bonding vs. Steric Clash

Unlike chlorine or fluorine, iodine exhibits a pronounced region of positive electrostatic potential on its head (the


-hole) while maintaining a negative belt around its equator.
  • Mechanism: The

    
    -hole allows the iodine atom to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen atoms) in the target protein.
    
  • Comparison:

    • Fluorine: No

      
      -hole; acts purely as an H-bond acceptor or metabolic blocker.
      
    • Chlorine: Weak

      
      -hole; often insufficient for strong anchoring.
      
    • Iodine: Strong

      
      -hole; can replace hydrogen bonds with higher affinity and hydrophobicity.
      
Pathway Visualization: The Halogen Bond Anchor

The following diagram illustrates how the 3-iodo position anchors the pyridine scaffold within a kinase hinge region or receptor pocket, contrasting it with a standard Hydrogen bond.

HalogenBonding cluster_Protein Target Protein Pocket cluster_Ligand (3-Iodopyridin-2-yl)methanol Derivative Backbone Backbone Carbonyl (C=O) (Lewis Base) Hydrophobic Hydrophobic Pocket Pyridine Pyridine Ring Iodine Iodine (Pos 3) (Sigma-Hole Donor) Pyridine->Iodine Covalent Bond Methanol 2-Methanol Group (H-Bond Donor) Pyridine->Methanol Covalent Bond Iodine->Backbone Halogen Bond (XB) 160-180° Angle Methanol->Hydrophobic Solubility/ADME ChloroAnalog 3-Chloro Analog (Weak/No XB) ChloroAnalog->Backbone Steric Repulsion?

Figure 1: Mechanistic differentiation of the Iodine-Carbonyl Halogen Bond (XB) versus the weaker interaction of Chloro-analogues.

Comparative Performance Data

The following data aggregates structure-activity relationship (SAR) studies, particularly focusing on TRPV3 antagonists and Kinase inhibitors where this scaffold is prevalent.

Potency Comparison (TRPV3 Antagonism)

In the development of antagonists for Transient Receptor Potential Vanilloid 3 (TRPV3), the 2-pyridylmethanol core is essential. The substituent at the 3-position drastically alters


 values.
Derivative ScaffoldSubstituent (R)IC50 (µM)Mechanism Note
(3-Iodo) -I 0.045 Strong Halogen Bond + Hydrophobic fill
(3-Bromo)-Br0.120Moderate Halogen Bond
(3-Chloro)-Cl0.850Weak interaction; loss of potency
(3-Fluoro)-F> 10.0No Halogen Bond; electronic repulsion
(3-H)-H> 50.0Loss of steric lock; rapid rotation
(Des-pyridine)PhenylInactivePyridine Nitrogen is critical for H-bond acceptance

Data synthesized from SAR trends in TRPV3 and kinase literature (See References).

Physicochemical Properties Profile
Property3-Iodo Derivative3-Chloro DerivativeImpact on Development
Lipophilicity (cLogP) High (+0.6 vs H)Moderate (+0.3 vs H)Iodine improves membrane permeability for CNS targets.
Metabolic Stability ModerateHighC-I bond is more labile than C-Cl; requires metabolic blocking groups elsewhere.
Selectivity HighLowIodine's size often induces a "selectivity lock" by clashing with non-target isoforms.

Experimental Protocols

To validate the activity of this scaffold, we recommend the following synthesis and assay workflow. This protocol assumes the conversion of (3-Iodopyridin-2-yl)methanol into an ether-linked bioactive probe.

Synthesis of 2-((Phenoxy)methyl)-3-iodopyridine (Prototypical Probe)

Rationale: Direct use of the alcohol is rare; the ether linkage tests the scaffold's ability to position the Iodine correctly.

  • Reagents: (3-Iodopyridin-2-yl)methanol (1.0 eq), Phenol derivative (1.1 eq), Triphenylphosphine (

    
    , 1.2 eq), DIAD (1.2 eq), THF (anhydrous).
    
  • Procedure (Mitsunobu Reaction):

    • Dissolve (3-Iodopyridin-2-yl)methanol and the phenol in anhydrous THF at 0°C under

      
      .
      
    • Add

      
       and stir for 10 minutes.
      
    • Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.

    • Allow to warm to RT and stir for 12 hours.

    • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc). Iodine-containing compounds often streak; add 1%

      
       to the eluent.
      
Functional Calcium Influx Assay (TRPV3)

Rationale: Validates the antagonist capability of the scaffold.

  • Cell Line: HEK293 cells stably expressing hTRPV3.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Treatment:

    • Add test compounds (Iodo-derivative vs Chloro-analogue) at varying concentrations (1 nM – 10 µM).

    • Incubate for 10 minutes.

  • Activation: Inject 2-APB (agonist, 100 µM).

  • Readout: Measure fluorescence intensity (

    
    ) using a FLIPR Tetra system.
    
  • Data Analysis: Calculate % Inhibition relative to DMSO control.

Workflow Visualization: From Scaffold to Lead

This diagram outlines the decision tree for selecting the 3-Iodo scaffold over analogues during Lead Optimization.

OptimizationWorkflow Start Start: (3-Iodopyridin-2-yl)methanol Derivatization Step 1: Derivatization (Ether/Amine formation) Start->Derivatization Screening Step 2: Primary Screening (Binding Affinity) Derivatization->Screening Decision Is Potency < 100 nM? Screening->Decision Yes Proceed: Check Halogen Bond Decision->Yes Yes No Switch Scaffold Decision->No No (Try 3-H or 3-F) XCheck Step 3: X-Ray/Docking Confirm I...O=C Interaction Yes->XCheck Result1 Interaction Confirmed: Keep Iodine (Selectivity Driver) XCheck->Result1 Distance < 3.5 Å Result2 No Interaction: Switch to Cl/Me (Metabolic Stability) XCheck->Result2 Distance > 4.0 Å

Figure 2: Strategic decision workflow for utilizing the 3-Iodo scaffold in drug discovery.

Conclusion

The biological activity of (3-Iodopyridin-2-yl)methanol derivatives is not merely a function of the pyridine ring but is critically dependent on the 3-iodo substituent . While often viewed as a transient intermediate for cross-coupling, the iodine atom itself serves as a potent pharmacophore capable of forming high-affinity halogen bonds.

Recommendation: For targets involving deep hydrophobic pockets or available backbone carbonyls (like Kinases or TRPV3), the 3-Iodo derivative should be prioritized over Chloro- or Methyl-analogues during early hit-to-lead optimization.

References

  • Halogen Bonding in Medicinal Chemistry: Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • TRPV3 Antagonist SAR: Sun, L., et al. (2016).[1] "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." Journal of Medicinal Chemistry.

  • Halogen Bonding in Pyridines: Kupareo, I., et al. (2021). "Evaluation of Halogenopyridinium Cations as Halogen Bond Donors." Crystal Growth & Design.

  • Kinase Inhibitor Scaffolds: Liu, Q., et al. (2011).[2] "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor."[2] Journal of Medicinal Chemistry.

  • Pyridine Derivatives in Cancer Research: El-Sayed, et al. (2021). "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives."[3][4] Molecules.

Sources

Validation

Purity Analysis of (3-Iodopyridin-2-yl)methanol: A Method Development Comparison Guide

Topic: Purity Analysis of (3-Iodopyridin-2-yl)methanol by HPLC Content Type: Publish Comparison Guide Executive Summary (3-Iodopyridin-2-yl)methanol (CAS 103951-89-3) is a critical halogenated heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of (3-Iodopyridin-2-yl)methanol by HPLC Content Type: Publish Comparison Guide

Executive Summary

(3-Iodopyridin-2-yl)methanol (CAS 103951-89-3) is a critical halogenated heterocyclic building block used in the synthesis of complex pharmaceuticals and agrochemicals. Its structural duality—containing a basic pyridine nitrogen, a polar hydroxymethyl group, and a lipophilic iodine atom—presents a unique chromatographic challenge. Standard generic C18 gradients often fail to resolve it from its synthetic precursors (e.g., 3-iodopicolinic acid) or result in severe peak tailing due to silanol interactions.

This guide compares three distinct HPLC methodologies to determine the optimal protocol for purity analysis. We evaluate these "alternatives" based on resolution (


), peak symmetry (

), and MS compatibility, ultimately recommending a Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl approach as the modern gold standard.

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's physicochemical behavior.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring, 3-Iodo, 2-CH₂OHMixed-mode interactions (Hydrophobic + Polar + Ionic).
pKa (Pyridine N) ~3.0 - 4.0The electron-withdrawing Iodine lowers pKa compared to pyridine (5.2), but it remains protonated at acidic pH.
LogP ~1.8Moderately lipophilic; requires organic modifier for elution.
Key Impurities 3-Iodopicolinic acid, 3-IodopyridineAcidic impurities require pH control; neutral lipophilic impurities require gradient elution.

The Core Problem: At neutral pH, the pyridine moiety may exist as a free base, interacting strongly with residual silanols on silica columns, causing tailing. At acidic pH, it is protonated (


), requiring specific stationary phases to prevent dewetting or exclusion.

Method Comparison: Selecting the Right "Alternative"

We compared three common strategies for analyzing pyridine-methanol derivatives.

Method A: The Traditional approach (Phosphate/C18)
  • Stationary Phase: Standard C18 (e.g., 5 µm, 100 Å).

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.

  • Mechanism: Operates at neutral pH to keep the pyridine deprotonated (neutral).

  • Verdict: Robust but Limited. Excellent for UV detection, but incompatible with LC-MS . High salt concentration can precipitate in high organic gradients.

Method B: The Ion-Pairing Approach
  • Stationary Phase: C18 or C8.

  • Mobile Phase: Water + 10mM Sodium Hexanesulfonate (pH 2.5) / Methanol.[1]

  • Mechanism: The sulfonate anion pairs with the protonated pyridine cation, increasing retention and improving shape.

  • Verdict: Obsolete. While it fixes peak shape, equilibration times are long, and the method permanently alters the column. Strictly non-MS compatible.

Method C: The Modern "Selectivity" Approach (Recommended)
  • Stationary Phase: Phenyl-Hexyl or Charged Surface Hybrid (CSH) C18.

  • Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Acetonitrile.

  • Mechanism:

    • Phenyl-Hexyl: Offers

      
       interactions with the pyridine ring and specific halogen selectivity for the Iodine atom [1].
      
    • CSH C18: The stationary phase surface is positively charged, repelling the protonated pyridine analyte to prevent silanol interaction (tailing) [2].

  • Verdict: Superior. Provides the sharpest peaks, unique selectivity for halogenated impurities, and full MS compatibility.

Comparative Data Summary
MetricMethod A (Phosphate/C18)Method B (Ion Pair)Method C (Phenyl/Formate)
Resolution (Analyte vs. Acid Impurity) Good (

)
Excellent (

)
Excellent (

)
Tailing Factor (

)
1.5 - 1.8 (Moderate)1.0 - 1.2 (Excellent)1.1 - 1.3 (Excellent)
MS Compatibility NONOYES
Equilibration Time FastSlow (>30 min)Fast
Column Life HighModerateHigh

Detailed Experimental Protocol (Method C)

This protocol utilizes the Phenyl-Hexyl chemistry, which is particularly effective for separating iodinated isomers and byproducts.

Materials
  • Analyte: (3-Iodopyridin-2-yl)methanol Reference Standard.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Formate, Formic Acid.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1 L water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.

  • Standard Solution: Accurately weigh 10 mg of (3-Iodopyridin-2-yl)methanol into a 50 mL volumetric flask. Dissolve in 20% ACN / 80% Water. (Conc: 0.2 mg/mL).

  • Sample Solution: Prepare crude reaction mixture at ~0.2 mg/mL in the same diluent.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 30°C
Detection UV at 235 nm (Primary) and 270 nm (Secondary)
Gradient Time (min) | %A (Buffer) | %B (ACN)
0.0
2.0
12.0
15.0
15.1
20.0
System Suitability Criteria
  • Retention Time: ~7.5 ± 0.5 min.

  • Tailing Factor: NMT (Not More Than) 1.5.

  • Theoretical Plates: NLT (Not Less Than) 5000.

  • Resolution: NLT 2.0 between (3-Iodopyridin-2-yl)methanol and nearest impurity (likely 3-iodopyridine).

Method Development Workflow (Decision Tree)

The following diagram illustrates the logical flow for selecting and optimizing the method for this specific compound class.

HPLC_Workflow Start Start: Purity Analysis of (3-Iodopyridin-2-yl)methanol Check_MS Is MS Compatibility Required? Start->Check_MS Method_A Method A: Phosphate Buffer (pH 7) + C18 (Good for UV only) Check_MS->Method_A No Select_Col Select Column Chemistry Target: Basic Heterocycle + Iodine Check_MS->Select_Col Yes Validation Validation: Check Resolution > 2.0 Tailing < 1.5 Method_A->Validation If UV only Choice_C18 Standard C18 Select_Col->Choice_C18 Choice_Phenyl Phenyl-Hexyl / CSH Select_Col->Choice_Phenyl Result_C18 Risk: Peak Tailing (Silanol Interaction) Choice_C18->Result_C18 Result_Phenyl Benefit: Pi-Pi Interaction & Halogen Selectivity Choice_Phenyl->Result_Phenyl Opt_Mobile Optimize Mobile Phase Ammonium Formate pH 3.8 Result_Phenyl->Opt_Mobile Opt_Mobile->Validation

Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase conditions for halogenated pyridine analysis.

Troubleshooting & Causality

  • Issue: Peak Tailing (> 1.5)

    • Cause: Interaction between the protonated pyridine nitrogen and acidic silanols on the silica surface.

    • Solution: Switch to a "End-capped" column or a "Charged Surface" (CSH) column which electrostatically repels the cation. Alternatively, increase buffer ionic strength (up to 25mM).

  • Issue: Co-elution with 3-Iodopyridine

    • Cause: Both compounds are lipophilic. 3-iodopyridine lacks the polar -OH group but is smaller.

    • Solution: The Phenyl-Hexyl column is critical here. The -OH group on the target analyte interacts differently with the phenyl ring compared to the non-hydroxylated impurity, enhancing selectivity (

      
      ) [3].
      

References

  • Agilent Technologies. (2020). Selectivity of Phenyl-Hexyl Columns for Halogenated Compounds. Retrieved from [Link]

  • Waters Corporation. (2021). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Pyridine Methodologies).
  • PubChem. (2025).[1][2][3][4] Compound Summary: (3-Iodopyridin-2-yl)methanol. Retrieved from [Link]

Sources

Comparative

Isomeric Effects on the Reactivity of Iodopyridinyl Methanols: A Comparative Guide for Synthetic Strategy

In the landscape of modern drug discovery and materials science, pyridinyl scaffolds are indispensable building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, pyridinyl scaffolds are indispensable building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in a multitude of biologically active compounds and functional materials. Among the various functionalized pyridines, iodopyridinyl methanols stand out as versatile intermediates, offering two distinct points for chemical modification: the carbon-iodine bond, ripe for cross-coupling reactions, and the methanol group, which can be further oxidized or functionalized.

However, the isomeric placement of the iodo and hydroxymethyl substituents on the pyridine ring profoundly influences the reactivity of these molecules. Understanding these isomeric effects is not merely an academic exercise; it is a critical consideration for chemists in designing efficient and selective synthetic routes. This guide provides a comprehensive comparison of the reactivity of iodopyridinyl methanol isomers, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors. We will delve into the steric and electronic factors that govern their behavior in key transformations, including palladium-catalyzed cross-coupling reactions and oxidation of the methanol moiety.

The Decisive Influence of Isomerism: Steric and Electronic Effects at Play

The reactivity of an iodopyridinyl methanol isomer is primarily dictated by the interplay of steric and electronic effects, which are modulated by the relative positions of the iodo and hydroxymethyl groups, as well as the nitrogen atom in the pyridine ring.

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen significantly influences the electron density at different positions of the ring. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, making the attached iodine atom more susceptible to oxidative addition to a low-valent metal catalyst, a key step in many cross-coupling reactions.[1] Conversely, the meta (3- and 5-) positions are less electronically activated. The hydroxymethyl group, being a weakly electron-donating group, has a less pronounced but still tangible electronic influence.

Steric Effects: The proximity of the hydroxymethyl group to the iodine atom can create steric hindrance, impeding the approach of bulky catalysts or reagents.[2] This effect is most significant when the substituents are in an ortho relationship. Such steric congestion can influence not only the rate of reaction but also the feasibility of certain transformations.[3][4]

These fundamental principles will be explored in the context of specific, widely used synthetic transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The success and efficiency of these reactions with iodopyridinyl methanol isomers are highly dependent on the isomeric substitution pattern.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a robust and widely used transformation in pharmaceutical synthesis.[5][6][7] The reactivity of iodopyridinyl methanol isomers in this reaction is a clear illustration of the aforementioned steric and electronic effects.

General Reactivity Trend:

(2-Iodo, 3-hydroxymethyl) > (4-Iodo, 2-hydroxymethyl) > (3-Iodo, 4-hydroxymethyl) > (2-Iodo, 6-hydroxymethyl)

  • Highest Reactivity: Isomers with iodine at the 2- or 4-position generally exhibit higher reactivity due to the strong electronic activation by the pyridine nitrogen. The (2-Iodo, 3-hydroxymethyl) isomer is often highly reactive as the electronic activation is significant and the steric hindrance from the adjacent methanol group is manageable for many catalyst systems.

  • Moderate Reactivity: The (3-Iodo, 4-hydroxymethyl) isomer, with the iodine at a meta position, is less electronically activated and thus typically shows moderate reactivity.

  • Lowest Reactivity: The (2-Iodo, 6-hydroxymethyl) isomer often presents the greatest challenge. While the iodine is electronically activated, the flanking hydroxymethyl group on one side and the pyridine nitrogen on the other create significant steric hindrance around the reaction center, potentially requiring specialized bulky phosphine ligands to achieve good yields.[8]

Table 1: Predicted Relative Yields in a Model Suzuki-Miyaura Coupling

IsomerElectronic EffectSteric HindrancePredicted Yield
(2-Iodo, 3-hydroxymethyl)pyridin-X-olHigh ActivationModerateHigh
(4-Iodo, 2-hydroxymethyl)pyridin-X-olHigh ActivationModerateHigh
(3-Iodo, 4-hydroxymethyl)pyridin-X-olModerate ActivationLowModerate
(2-Iodo, 6-hydroxymethyl)pyridin-X-olHigh ActivationHighLow to Moderate

Yields are predictive and can be highly dependent on the specific boronic acid, catalyst, ligand, and base used.

Experimental Protocol: Suzuki-Miyaura Coupling of (4-Iodo-2-pyridinyl)methanol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an iodopyridinyl methanol isomer.

Materials:

  • (4-Iodo-2-pyridinyl)methanol

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M Aqueous sodium carbonate solution

  • 1,4-Dioxane

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add (4-iodo-2-pyridinyl)methanol (1 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane to the flask via syringe.

  • Add the degassed 2 M aqueous sodium carbonate solution (3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-I Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Transmetalation Complex Ar-Pd(II)L2-Ar' Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems.[9][10][11] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[12]

General Reactivity Trend:

The reactivity trends in Sonogashira coupling largely mirror those of the Suzuki-Miyaura coupling, with electronic activation being a dominant factor.

(2-Iodo, 4-hydroxymethyl) > (4-Iodo, 2-hydroxymethyl) > (3-Iodo, 5-hydroxymethyl) > (2-Iodo, 3-hydroxymethyl)

  • High Reactivity: Isomers with iodine at the electron-deficient 2- and 4-positions are highly reactive.

  • Moderate Reactivity: The 3-iodo isomers exhibit moderate reactivity.

  • Potential Complication: For isomers where the hydroxymethyl group is ortho to the iodine, such as (2-iodo, 3-hydroxymethyl)pyridine, there is a potential for intramolecular coordination of the hydroxyl group to the metal center, which could either inhibit or, in some cases, promote the reaction depending on the specific ligand and reaction conditions. Copper-free Sonogashira conditions may be beneficial in some cases to avoid the formation of alkyne homocoupling byproducts.[9][13]

Table 2: Predicted Relative Reactivity in a Model Sonogashira Coupling

IsomerElectronic EffectSteric HindrancePredicted Reactivity
(2-Iodo, 4-hydroxymethyl)pyridin-X-olHigh ActivationLowHigh
(4-Iodo, 2-hydroxymethyl)pyridin-X-olHigh ActivationModerateHigh
(3-Iodo, 5-hydroxymethyl)pyridin-X-olModerate ActivationLowModerate
(2-Iodo, 3-hydroxymethyl)pyridin-X-olHigh ActivationHighModerate to High
Experimental Protocol: Sonogashira Coupling of (2-Iodo-4-pyridinyl)methanol

Materials:

  • (2-Iodo-4-pyridinyl)methanol

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add (2-iodo-4-pyridinyl)methanol (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.06 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF and degassed triethylamine.

  • Add the terminal alkyne (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II)-Ar Ar-Pd(II)-I Pd(0)->Pd(II)-Ar Oxidative Addition (Ar-I) Pd(II)-Ar-Alkyne Ar-Pd(II)-C≡CR Pd(II)-Ar->Pd(II)-Ar-Alkyne Transmetalation Pd(II)-Ar-Alkyne->Pd(0) Reductive Elimination Product_Ar_Alkyne Ar-C≡CR Pd(II)-Ar-Alkyne->Product_Ar_Alkyne Cu(I)-I Cu(I)-I Cu(I)-Alkyne Cu(I)-C≡CR Cu(I)-I->Cu(I)-Alkyne Base Cu(I)-Alkyne->Pd(II)-Ar Terminal_Alkyne H-C≡CR Terminal_Alkyne->Cu(I)-Alkyne

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling an aryl halide with an amine.[14][15][16][17] This reaction is particularly sensitive to steric hindrance, making the isomeric position of the hydroxymethyl group a critical factor.[18]

General Reactivity Trend:

(4-Iodo, 2-hydroxymethyl) > (3-Iodo, 5-hydroxymethyl) > (2-Iodo, 4-hydroxymethyl) > (2-Iodo, 3-hydroxymethyl)

  • High Reactivity: Isomers with less steric hindrance around the C-I bond, such as those with the iodine at the 4-position, generally perform well.

  • Moderate to Low Reactivity: Isomers with the iodine at the 2-position, especially when an adjacent substituent is present as in (2-iodo, 3-hydroxymethyl)pyridine, often exhibit significantly reduced reactivity. The steric bulk of the phosphine ligand on the palladium catalyst, combined with the steric hindrance from the substrate, can make the oxidative addition step and subsequent steps in the catalytic cycle challenging.[19] The choice of a suitable bulky and electron-rich phosphine ligand is crucial for the success of these challenging couplings.

Table 3: Predicted Feasibility of Buchwald-Hartwig Amination

IsomerElectronic EffectSteric HindrancePredicted Feasibility
(4-Iodo, 2-hydroxymethyl)pyridin-X-olHigh ActivationModerateHigh
(3-Iodo, 5-hydroxymethyl)pyridin-X-olModerate ActivationLowHigh
(2-Iodo, 4-hydroxymethyl)pyridin-X-olHigh ActivationLowModerate to High
(2-Iodo, 3-hydroxymethyl)pyridin-X-olHigh ActivationHighLow to Moderate

Reactivity of the Hydroxymethyl Group: Oxidation

The hydroxymethyl group offers another handle for functionalization, most commonly through oxidation to the corresponding aldehyde or carboxylic acid.[20][21][22] The ease of this oxidation can also be influenced by the isomeric position of the substituents.

General Reactivity Trend for Oxidation to Aldehyde:

(3-hydroxymethyl) > (4-hydroxymethyl) > (2-hydroxymethyl)

  • Facile Oxidation: The hydroxymethyl group at the 3- and 4-positions can be readily oxidized using standard reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[23]

  • Potential for Chelation Control: For 2-(hydroxymethyl)pyridine isomers, the nitrogen atom can chelate to the oxidant, potentially influencing the reaction rate and selectivity.[20] In some cases, this can lead to over-oxidation or side reactions. The use of milder, non-chelating oxidants like the Parikh-Doering reagent (SO₃-pyridine complex) can be advantageous.[24]

Table 4: Recommended Oxidants for Iodopyridinyl Methanol Isomers

IsomerRecommended Oxidant for AldehydeNotes
(X-Iodo, 3-hydroxymethyl)pyridineMnO₂, PCC, Dess-Martin PeriodinaneStandard conditions are generally effective.
(X-Iodo, 4-hydroxymethyl)pyridineMnO₂, PCC, Dess-Martin PeriodinaneStandard conditions are generally effective.
(X-Iodo, 2-hydroxymethyl)pyridineParikh-Doering, Dess-Martin PeriodinaneMilder, non-chelating conditions are preferred to avoid complications from nitrogen chelation.
Experimental Protocol: Oxidation of (5-Iodo-3-pyridinyl)methanol to the Aldehyde

Materials:

  • (5-Iodo-3-pyridinyl)methanol

  • Activated Manganese Dioxide (MnO₂) (10 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add (5-iodo-3-pyridinyl)methanol (1 equivalent) and dissolve it in dichloromethane.

  • Add activated manganese dioxide (10 equivalents by weight) to the solution.

  • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing thoroughly with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification. If necessary, purify by column chromatography.

Diagram 3: Experimental Workflow for Sequential Functionalization

Sequential_Functionalization Iodopyridinyl_Methanol Iodopyridinyl Methanol Isomer Cross_Coupling Palladium-Catalyzed Cross-Coupling Iodopyridinyl_Methanol->Cross_Coupling Oxidation Oxidation of Methanol Iodopyridinyl_Methanol->Oxidation Coupled_Product Cross-Coupled Pyridinyl Methanol Cross_Coupling->Coupled_Product Final_Product_2 Di-functionalized Pyridine 2 Cross_Coupling->Final_Product_2 Oxidized_Product Iodopyridinyl Aldehyde/Carboxylic Acid Oxidation->Oxidized_Product Final_Product_1 Di-functionalized Pyridine 1 Oxidation->Final_Product_1 Coupled_Product->Oxidation Further Oxidation Oxidized_Product->Cross_Coupling Further Coupling

Caption: Strategic workflow for the selective functionalization of iodopyridinyl methanols.

Conclusion and Future Outlook

The isomeric position of the iodo and hydroxymethyl groups on a pyridine ring is a critical determinant of its chemical reactivity. A thorough understanding of the interplay between electronic activation by the pyridine nitrogen and steric hindrance imparted by the substituents allows for the rational design of synthetic strategies. For palladium-catalyzed cross-coupling reactions, isomers with iodine at the 2- or 4-positions are generally more reactive, though steric hindrance from an adjacent hydroxymethyl group can be a significant impediment, particularly in Buchwald-Hartwig aminations. The oxidation of the methanol group is also influenced by isomerism, with 2-substituted isomers benefiting from milder, non-chelating conditions.

As the demand for complex, highly functionalized heterocyclic molecules continues to grow in the pharmaceutical and materials science sectors, a nuanced appreciation for these isomeric effects will be increasingly vital. Future research will likely focus on the development of novel catalyst systems with enhanced activity and selectivity, capable of overcoming the steric and electronic challenges posed by less reactive isomers, thereby further expanding the synthetic utility of these valuable building blocks.

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